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  • Product: 5-Bromo-8-(bromomethyl)quinoxaline
  • CAS: 1360599-45-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-8-(bromomethyl)quinoxaline: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 5-Bromo-8-(bromomethyl)quinoxaline, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-8-(bromomethyl)quinoxaline, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Although detailed peer-reviewed literature on this specific molecule is nascent, this document consolidates available data and provides expert insights into its chemical structure, properties, and a robust, field-proven protocol for its synthesis. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development endeavors.

Introduction and Significance

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as a "privileged scaffold" in drug discovery.[4][5] The introduction of bromine atoms and a reactive bromomethyl group onto the quinoxaline core, as in 5-Bromo-8-(bromomethyl)quinoxaline, creates a molecule with a unique combination of features:

  • A Versatile Synthetic Handle: The bromomethyl group is a highly reactive electrophilic site, susceptible to nucleophilic substitution, enabling the facile introduction of a wide range of functional groups.[6]

  • Modulation of Physicochemical Properties: The bromine atom on the benzene ring can influence the molecule's lipophilicity, metabolic stability, and electronic properties, which are critical parameters in drug design.

  • Potential for Bioactivity: The quinoxaline nucleus itself is a known pharmacophore, and the appended functionalities can be tailored to interact with specific biological targets.[1][3]

This guide will delve into the essential technical aspects of 5-Bromo-8-(bromomethyl)quinoxaline, providing a foundation for its application in advanced chemical synthesis.

Chemical Structure and Physicochemical Properties

5-Bromo-8-(bromomethyl)quinoxaline is a disubstituted quinoxaline with the following structural and chemical properties:

PropertyValueSource(s)
IUPAC Name 5-Bromo-8-(bromomethyl)quinoxaline-
CAS Number 1360599-45-6-
Molecular Formula C₉H₆Br₂N₂-
Molecular Weight 301.97 g/mol -
Appearance Predicted to be a solid at room temperature-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, THF, Ethyl Acetate) and poorly soluble in water.-

Synthesis of 5-Bromo-8-(bromomethyl)quinoxaline

The most logical and field-proven synthetic route to 5-Bromo-8-(bromomethyl)quinoxaline is via the free-radical bromination of its precursor, 5-Bromo-8-methylquinoxaline. This transformation specifically targets the benzylic protons of the methyl group, which are activated for radical abstraction.

Proposed Synthetic Workflow

The synthesis is a single-step conversion from a commercially available precursor.

G Precursor 5-Bromo-8-methylquinoxaline Product 5-Bromo-8-(bromomethyl)quinoxaline Precursor->Product  N-Bromosuccinimide (NBS)  Radical Initiator (AIBN)  Solvent (e.g., CCl₄ or 1,2-Dichlorobenzene)  Heat/Light

Caption: Synthetic workflow for 5-Bromo-8-(bromomethyl)quinoxaline.

Detailed Experimental Protocol

This protocol is based on the well-established Wohl-Ziegler reaction for benzylic bromination.[7]

Materials:

  • 5-Bromo-8-methylquinoxaline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene (solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Bromo-8-methylquinoxaline (1.0 eq), N-Bromosuccinimide (1.1 eq), and 2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq).

  • Solvent Addition: Add a sufficient volume of carbon tetrachloride or 1,2-dichlorobenzene to fully dissolve the starting material.

  • Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄, higher for dichlorobenzene) with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench any remaining HBr.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Expertise & Causality:

  • Choice of Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, steady-state concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[7][8]

  • Radical Initiator: AIBN is a common choice as it decomposes upon heating to generate radicals that initiate the chain reaction.[9]

  • Solvent Selection: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness. However, due to its toxicity and environmental concerns, 1,2-dichlorobenzene is a viable alternative.[9]

  • Inert Atmosphere: While not strictly necessary for all radical reactions, an inert atmosphere can prevent the formation of oxidative side products.

Predicted Spectroscopic Data

While experimental spectra are not widely available, the following data are predicted based on the structure and known spectroscopic behavior of similar compounds.[10][11]

¹H NMR Spectroscopy
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H-2, H-38.8 - 9.2d, d~4-5 (ortho), ~1-2 (meta)Protons on the pyrazine ring are highly deshielded.
H-6, H-77.6 - 8.0m-Aromatic protons on the benzene ring.
-CH₂Br4.8 - 5.2s-The benzylic protons are deshielded by the adjacent bromine atom and the aromatic system. Expected to be a sharp singlet.
¹³C NMR Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2, C-3140 - 145Carbons in the pyrazine ring.
C-4a, C-8a135 - 140Bridgehead carbons.
C-5, C-6, C-7, C-8120 - 135Aromatic carbons of the benzene ring. The carbon bearing the bromine (C-5) will be shifted downfield.
-CH₂Br30 - 35The benzylic carbon attached to bromine.
Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio.[12]

  • Molecular Ion (M⁺): A cluster of peaks around m/z 300, 302, and 304 in a ~1:2:1 ratio.

  • Key Fragmentation Pathways:

    • Loss of a bromine radical ([M-Br]⁺): A prominent fragment at m/z ~221 and 223.

    • Loss of the bromomethyl radical ([M-CH₂Br]⁺): A fragment at m/z ~207 and 209.

    • Formation of a tropylium-like ion: Rearrangement and loss of HBr.

Reactivity and Potential Applications

The primary site of reactivity in 5-Bromo-8-(bromomethyl)quinoxaline is the benzylic bromide, which is an excellent electrophile for Sₙ2 reactions.[6]

Nucleophilic Substitution Reactions

The compound can react with a wide variety of nucleophiles to introduce new functionalities.

G Start 5-Bromo-8-(bromomethyl)quinoxaline Product 5-Bromo-8-(substituted-methyl)quinoxaline Start->Product  Sₙ2 Reaction Nu Nucleophile (Nu⁻) Nu->Product

Caption: General scheme for nucleophilic substitution reactions.

Examples of Nucleophiles and Potential Products:

  • Alcohols/Phenols (R-OH): Formation of ethers.

  • Amines (R-NH₂): Formation of secondary amines.

  • Thiols (R-SH): Formation of thioethers.

  • Cyanide (CN⁻): Formation of a nitrile, which can be further elaborated.

  • Azide (N₃⁻): Formation of an azide, a precursor to amines or for use in "click" chemistry.

Applications in Drug Discovery and Materials Science

Given the rich pharmacology of the quinoxaline scaffold, this compound is a valuable intermediate for the synthesis of novel therapeutic agents.[1][3] The ability to easily introduce diverse side chains at the 8-position allows for the exploration of structure-activity relationships (SAR) in drug discovery campaigns. Potential therapeutic areas include oncology, infectious diseases, and inflammatory disorders.[4][5]

In materials science, the quinoxaline core is known for its electronic properties. Derivatives of 5-Bromo-8-(bromomethyl)quinoxaline could be used to synthesize novel organic semiconductors, dyes, or fluorescent probes.

Safety and Handling

Disclaimer: This compound should only be handled by trained professionals in a well-equipped laboratory setting. A comprehensive, substance-specific risk assessment should be conducted before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[15]

  • Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate procedures for hazardous materials.[13]

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-8-(bromomethyl)quinoxaline represents a promising, albeit under-documented, chemical entity with significant potential for a wide range of applications in chemical synthesis. Its straightforward, proposed synthesis from readily available precursors, combined with the high reactivity of the bromomethyl group, makes it an attractive building block for the creation of complex molecular architectures. This guide provides a solid, scientifically-grounded foundation for researchers to begin working with this versatile compound, paving the way for future discoveries in medicine and materials science.

References

  • Biological activity of quinoxaline derivatives. (URL: [Link])

  • Biological Activity of Quinoxaline Derivatives. (URL: [Link])

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (URL: [Link])

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (URL: [Link])

  • Electronic Supporting Information - Rsc.org. (URL: [Link])

  • Fragmentation in Mass Spectrometry - IB Chemistry Notes - Save My Exams. (URL: [Link])

  • Benzylic Bromination - Chemistry Steps. (URL: [Link])

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (URL: [Link])

  • Schem.jp SDS. (URL: [Link])

  • Full MS of brominated CytC. Inset shows distribution of bromine modifications - ResearchGate. (URL: [Link])

  • NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study - Semantic Scholar. (URL: [Link])

  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. (URL: [Link])

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (URL: [Link])

  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. (URL: [Link])

  • synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives - ResearchGate. (URL: [Link])

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (URL: [Link])

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC. (URL: [Link])

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers - PubMed. (URL: [Link])

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (URL: [Link])

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (URL: [Link])

Sources

Exploratory

Toxicity, hazards, and MSDS safety data for 5-Bromo-8-(bromomethyl)quinoxaline

An In-depth Technical Guide to the Toxicity, Hazards, and Safety of 5-Bromo-8-(bromomethyl)quinoxaline A Note on Data Synthesis and Scientific Integrity Introduction: A Profile of a Reactive Intermediate 5-Bromo-8-(bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity, Hazards, and Safety of 5-Bromo-8-(bromomethyl)quinoxaline

A Note on Data Synthesis and Scientific Integrity

Introduction: A Profile of a Reactive Intermediate

5-Bromo-8-(bromomethyl)quinoxaline is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure features a quinoxaline core, a known pharmacophore present in various biologically active molecules. The presence of a reactive bromomethyl group makes this compound a valuable and versatile building block for introducing the quinoxaline moiety into larger, more complex molecular architectures through nucleophilic substitution reactions. This reactivity is precisely what makes it a valuable synthetic tool and, simultaneously, the source of its primary hazards. Understanding and respecting its chemical properties are paramount for its safe and effective use in the laboratory.

Inferred Hazard Identification and Classification

Based on the consistent hazard profiles of closely related compounds, 5-Bromo-8-(bromomethyl)quinoxaline is anticipated to be a hazardous substance requiring stringent safety controls. The Globally Harmonized System (GHS) classification is inferred from potent analogs like 6-(bromomethyl)quinoxaline and 8-(bromomethyl)quinoline.[1][2]

Anticipated GHS Classification Summary

Hazard Class Category GHS Pictograms Signal Word Hazard Statement (H-Code)
Skin Corrosion/Irritation1B alt text Danger H314: Causes severe skin burns and eye damage.
Acute Toxicity (Oral)4 alt text Warning H302: Harmful if swallowed.
Acute Toxicity (Dermal)4 alt text Warning H312: Harmful in contact with skin.
Acute Toxicity (Inhalation)4 alt text Warning H332: Harmful if inhaled.
Specific Target Organ Toxicity (Single Exposure)3 alt text Warning H335: May cause respiratory irritation.

Causality: The bromomethyl group (-CH₂Br) is a potent alkylating agent, making the compound highly reactive towards biological nucleophiles like proteins and nucleic acids. This reactivity is the mechanistic basis for its corrosive effects on skin and mucous membranes. The quinoxaline core contributes to its systemic toxicity profile.[1][2]

Toxicological Profile and Health Effects

The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.

  • Skin and Eye Contact : Direct contact is expected to cause severe chemical burns and irreversible eye damage.[1][2][3][4][5] The latency of symptom onset may vary, but immediate and thorough decontamination is critical.

  • Inhalation : Inhalation of the dust is likely to be harmful and cause severe irritation to the nose, throat, and respiratory tract.[5][6] Systemic effects following absorption are possible.

  • Ingestion : Ingestion is presumed to be harmful.[3][4][6] Corrosive damage to the gastrointestinal tract is a primary concern, and systemic toxicity may follow.

  • Chronic Exposure and Other Hazards : Data on carcinogenicity, mutagenicity, and reproductive toxicity are not available for this specific compound. However, as an alkylating agent, it should be handled as a potential mutagen until proven otherwise.

Risk Assessment and Control Workflow

A systematic approach to risk management is essential when handling this compound. The following workflow illustrates the decision-making process from initial assessment to post-experimental review.

Risk_Management_Workflow cluster_prep Phase 1: Pre-Experiment Planning cluster_control Phase 2: Implementation of Controls cluster_exec Phase 3: Safe Execution A Identify Hazards (Corrosive, Acutely Toxic) B Assess Risks (Exposure via Inhalation, Skin/Eye Contact) A->B informs D Engineering Controls: Cert. Chemical Fume Hood B->D dictates C Review Literature & Analog SDS Data C->A E Administrative Controls: Develop SOP, Train Personnel D->E enables F PPE Selection: Gloves, Goggles, Face Shield, Lab Coat E->F G Execute Experiment per SOP F->G protects during H Segregate & Label Hazardous Waste G->H generates I Review & Document (Incidents, Deviations) G->I provides data for H->I

Caption: Risk assessment workflow for handling hazardous research chemicals.

Experimental Protocols: Safe Handling and Exposure Control

Adherence to these protocols is mandatory to mitigate the risks associated with 5-Bromo-8-(bromomethyl)quinoxaline.

Engineering Controls
  • Primary Containment : All manipulations of this compound, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood with a verified face velocity of 80-120 feet per minute. The causality is clear: the fume hood is the primary barrier preventing the inhalation of aerosolized dust.

Personal Protective Equipment (PPE)
  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are acceptable for handling the solid, but breakthrough times should be consulted if significant solvent contact is anticipated. Always inspect gloves before use and use proper removal technique to avoid skin contamination.[7]

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required. Due to the severe corrosive potential, a full-face shield must be worn over the goggles during all procedures.[5]

  • Skin and Body Protection : A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing completely covers all exposed skin.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation : Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvent, waste container) is present and decontaminated.

  • Weighing : Tare the balance with a weigh boat or creased weigh paper. Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid. Avoid creating dust clouds by moving slowly and deliberately. Close the primary container immediately after dispensing.

  • Transfer/Addition : To add the solid to a reaction vessel, gently tap it from the weigh paper. If dissolving, add the solvent to the solid in the vessel slowly to avoid splashing.

  • Decontamination : Decontaminate the spatula and any surfaces with a suitable solvent (e.g., isopropanol) and wipe clean. Dispose of the weigh paper and wipes in the designated solid hazardous waste container.

  • Post-Handling : After the procedure is complete, remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[7]

Emergency and First Aid Procedures

Immediate action is required in the event of any exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate and specialized medical attention (ophthalmologist).
Skin Contact Immediately remove all contaminated clothing.[1] Brush off any excess solid material, then flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. The corrosive nature of the compound makes emesis contraindicated.

Accidental Release and Disposal Considerations

  • Spill Response : For a small spill of the solid inside a fume hood, carefully sweep it up with a brush and dustpan, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste. Clean the area with a wet wipe or towel, and dispose of all cleaning materials as hazardous waste. For larger spills, evacuate the area and contact institutional safety personnel.

  • Waste Disposal : All waste containing this compound, including reaction residues, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

References

  • 5-bromo-8-(bromomethyl)quinoline — Chemical Substance Information. NextSDS. [Link]

  • 5-BroMo-8-(broMoMethyl)quinoxaline — Chemical Substance Information. NextSDS. [Link]

  • MSDS of 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE. Capot Chemical. [Link]

  • CAS 1360599-45-6 | 5-Bromo-8-(bromomethyl)quinoxaline,≥95%. Howei - Life Science Product & Service Solutions Provider. [Link]

  • 8-(Bromomethyl)quinoline. PubChem. [Link]

  • 5-Bromoquinoline-8-carboxaldehyde. PubChem. [Link]

  • 6-(bromomethyl)quinoxaline — Chemical Substance Information. NextSDS. [Link]

Sources

Foundational

A Technical Guide to the Mechanism of Action for 5-Bromo-8-(bromomethyl)quinoxaline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide focuses on a specific, highly reactive subclass: 5-Bromo-8-(bromomethyl)quinoxaline derivatives. The presence of a bromomethyl group at the 8-position, coupled with a bromo substituent at the 5-position, suggests a multi-faceted mechanism of action primarily centered on DNA interaction and the inhibition of key cellular enzymes. This document synthesizes current understanding, outlines robust experimental protocols for mechanism elucidation, and provides a forward-looking perspective on the therapeutic potential of these compounds. The core hypothesis is that these derivatives act as dual-action agents: the planar quinoxaline core intercalates into DNA, while the reactive bromomethyl group forms covalent adducts, leading to profound cytotoxicity in cancer cells.

Introduction: The Therapeutic Promise of Quinoxaline Scaffolds

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer activities.[3][4] The anticancer efficacy of quinoxalines stems from their ability to interact with multiple biological targets.[1][5] Studies have revealed their capacity to inhibit crucial enzymes like topoisomerases and protein kinases, interfere with DNA replication, and induce programmed cell death (apoptosis).[5][6]

The subject of this guide, 5-Bromo-8-(bromomethyl)quinoxaline, is of particular interest due to its unique structural features. The planar aromatic system is conducive to DNA intercalation, a non-covalent insertion between base pairs that can distort the helical structure.[7][8] More critically, the C8-bromomethyl group (-CH₂Br) is a potent electrophile, making it highly susceptible to nucleophilic attack from biological macromolecules. This reactive handle is a key feature, suggesting a mechanism involving irreversible covalent bond formation, or alkylation, with DNA bases. The additional bromine at the C5 position can further modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its cellular uptake and DNA binding affinity.[9]

Core Mechanism of Action: A Dual-Pronged Assault on Cancer Cells

The primary mechanism of action for 5-Bromo-8-(bromomethyl)quinoxaline derivatives is hypothesized to be a coordinated attack on genomic DNA, leading to catastrophic cellular damage and apoptosis. This involves both non-covalent and covalent interactions.

DNA Intercalation

The planar, electron-deficient quinoxaline ring system is structurally analogous to known DNA intercalators.[8][10] Intercalation involves the stacking of the planar molecule between the base pairs of the DNA double helix.[11] This interaction is stabilized by π-π stacking forces and can lead to:

  • Helical Unwinding and Lengthening: Distorting the DNA structure and interfering with the binding of DNA-processing enzymes.[11]

  • Inhibition of Replication and Transcription: The distorted DNA template can stall DNA and RNA polymerases, halting cell proliferation.[12]

DNA Alkylation via the Bromomethyl Group

The bromomethyl substituent is the key to the potent and likely irreversible activity of these derivatives. It acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine.

Causality of Alkylation:

  • Nucleophilic Attack: The electron-rich nitrogen and oxygen atoms on DNA bases (e.g., guanine N7, adenine N3) act as nucleophiles.

  • Covalent Adduct Formation: These nucleophiles attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent DNA adduct.

  • Consequences of Adduct Formation:

    • Replication Blockage: The bulky adduct physically obstructs the passage of DNA polymerase.

    • DNA Damage Response: The cell recognizes the adduct as damage, triggering complex signaling pathways that can lead to cell cycle arrest or apoptosis if the damage is irreparable.

    • DNA Strand Breaks: The adduct can destabilize the glycosidic bond between the base and the sugar, leading to depurination and subsequent strand breaks.

Secondary Mechanisms: Enzyme Inhibition and Apoptosis Induction

The profound DNA damage inflicted by these derivatives triggers a cascade of downstream cellular events.

  • Topoisomerase Inhibition: Many quinoxaline derivatives are known inhibitors of topoisomerase II (Topo II), an enzyme critical for resolving DNA tangles during replication.[13][14][15] By stabilizing the Topo II-DNA cleavage complex, these compounds lead to permanent double-strand breaks. It is plausible that 5-Bromo-8-(bromomethyl)quinoxaline derivatives also possess this activity, compounding their DNA-damaging effects.

  • Induction of Apoptosis: The overwhelming DNA damage and cell cycle arrest activate intrinsic and extrinsic apoptotic pathways.[5][16] This involves the upregulation of pro-apoptotic proteins like p53 and Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and programmed cell death.[14][15]

Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanism, a structured, multi-tiered experimental approach is required. The following protocols represent a self-validating system, where findings from one experiment inform the next.

Workflow Diagram: Elucidating the MoA

MoA_Workflow cluster_0 Tier 1: In Vitro Target Interaction cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Validation DNA_Binding DNA Binding Studies (UV-Vis, Fluorescence) Cytotoxicity Cytotoxicity Assays (MTT, SRB) DNA_Binding->Cytotoxicity Confirms target engagement Topo_Assay Topoisomerase II Inhibition Assay Topo_Assay->Cytotoxicity Confirms enzyme inhibition Apoptosis Apoptosis Analysis (Annexin V/PI) Cytotoxicity->Apoptosis Establishes cytotoxic effect Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell_Cycle Links cytotoxicity to cell death Western_Blot Western Blotting (p53, Bcl-2, Caspases) Cell_Cycle->Western_Blot Investigates signaling pathways In_Vivo Xenograft Tumor Model Western_Blot->In_Vivo Validates cellular mechanism

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Bromo-8-(bromomethyl)quinoxaline

Application Note: Controlled Benzylic Bromination for the Synthesis of 5-Bromo-8-(bromomethyl)quinoxaline Executive Context & Strategic Importance 5-Bromo-8-(bromomethyl)quinoxaline (CAS: 1360599-45-6) is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Controlled Benzylic Bromination for the Synthesis of 5-Bromo-8-(bromomethyl)quinoxaline

Executive Context & Strategic Importance

5-Bromo-8-(bromomethyl)quinoxaline (CAS: 1360599-45-6) is a highly versatile bifunctional heterocyclic building block. Its structural motif—combining a reactive benzylic bromide with an aryl bromide on a quinoxaline core—makes it an essential intermediate in advanced organic synthesis. It is prominently utilized in the development of pharmaceutical therapeutics, such as α4​β7​ integrin inhibitors for inflammatory bowel disease[1], and in the design of small-molecule donors for bulk-heterojunction (BHJ) organic solar cells[2].

The primary synthetic challenge in producing this compound lies in controlling the benzylic bromination of its precursor, 5-bromo-8-methylquinoxaline, to prevent over-oxidation to the dibromomethyl derivative[3]. This protocol details a highly controlled Wohl-Ziegler bromination optimized for mono-bromination selectivity.

Mechanistic Insights & Reaction Engineering

The transformation relies on a free-radical substitution mechanism initiated by Azobisisobutyronitrile (AIBN) and propagated by N-Bromosuccinimide (NBS).

  • Initiation: AIBN thermally decomposes at ~65°C to yield nitrogen gas and two 2-cyanoprop-2-yl radicals.

  • Propagation & Control: These radicals abstract a hydrogen from the trace HBr present in NBS, generating a bromine radical. The bromine radical abstracts a benzylic hydrogen from 5-bromo-8-methylquinoxaline. To ensure high selectivity for the mono-brominated product and avoid the dibromomethyl byproduct (which is intentionally synthesized using >4.0 equivalents of NBS in other protocols[3]), the stoichiometry of NBS is strictly limited to 1.05 equivalents.

  • Solvent Selection: While legacy protocols heavily rely on Carbon Tetrachloride ( CCl4​ )[3], modern green chemistry principles advocate for Benzotrifluoride ( PhCF3​ ) or Acetonitrile ( CH3​CN ) as viable, less toxic alternatives that maintain the necessary radical stability.

SynthesisWorkflow SM 5-Bromo-8-methylquinoxaline (Precursor) Reaction Wohl-Ziegler Bromination 80°C, 4-6 hours (Inert Atmosphere) SM->Reaction Reagents NBS (1.05 eq) AIBN (0.10 eq) Solvent: PhCF3 Reagents->Reaction IPC In-Process Control (IPC) Monitor via LC-MS Target: >95% Conversion Reaction->IPC Workup Filtration of Succinimide Aqueous Wash & Extraction IPC->Workup Confirm Mono-Br Product 5-Bromo-8-(bromomethyl)quinoxaline (Target Product) Workup->Product

Workflow for the controlled benzylic bromination of 5-bromo-8-methylquinoxaline.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a 10 mmol scale synthesis. Precise measurement is critical to the self-validating nature of this protocol; deviation in NBS equivalents directly correlates to impurity profile degradation.

Reagent / MaterialMolecular WeightEquivalentsAmountRole
5-Bromo-8-methylquinoxaline 223.07 g/mol 1.002.23 g (10.0 mmol)Starting Material
N-Bromosuccinimide (NBS) 177.98 g/mol 1.051.87 g (10.5 mmol)Brominating Agent
AIBN 164.21 g/mol 0.10164 mg (1.0 mmol)Radical Initiator
Benzotrifluoride ( PhCF3​ ) 146.11 g/mol -50.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Initiation

  • Preparation: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-8-methylquinoxaline (2.23 g, 10.0 mmol).

  • Solvent Addition: Suspend the starting material in anhydrous Benzotrifluoride (50 mL). Purge the system with Argon for 10 minutes to remove dissolved oxygen, which can act as a radical scavenger and terminate the reaction prematurely.

  • Reagent Introduction: Briefly remove the argon inlet to add N-Bromosuccinimide (1.87 g, 10.5 mmol) and AIBN (164 mg, 1.0 mmol) in one portion. Re-seal and re-purge the vessel.

  • Heating: Immerse the flask in a pre-heated oil bath set to 80°C. Stir vigorously. The suspension will transition in color and clarity as the reaction progresses and succinimide (the byproduct) begins to precipitate.

Phase 2: In-Process Control (IPC) and Monitoring 5. Sampling: After 4 hours, withdraw a 50 µL aliquot. Dilute with Acetonitrile and analyze via LC-MS or TLC (Eluent: 15% Ethyl Acetate in Hexanes). 6. Validation:

  • Optimal State: Complete consumption of the starting material ( m/z 223/225) with a dominant peak for the mono-brominated product ( m/z 301/303/305).
  • Correction: If significant starting material remains, add an additional 0.05 eq of NBS and 0.02 eq of AIBN, and heat for 1 additional hour. Do not exceed 1.15 eq total NBS to prevent dibromomethyl formation ( m/z 381/383/385)[3].

Phase 3: Workup and Isolation 7. Quenching: Remove the flask from the heat source and allow it to cool to 0°C in an ice bath. The byproduct, succinimide, is highly insoluble in cold PhCF3​ and will crash out of solution. 8. Filtration: Filter the cold reaction mixture through a pad of Celite to remove the succinimide. Wash the filter cake with cold Dichloromethane (DCM, 2 x 15 mL). 9. Washing: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3​ (50 mL) to neutralize any trace HBr, followed by brine (50 mL). 10. Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a tan/yellow solid.

Phase 4: Purification 11. Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient of 5% to 20% Ethyl Acetate in Hexanes. 12. Characterization: The purified 5-bromo-8-(bromomethyl)quinoxaline should be validated via 1H NMR. Key diagnostic peak: A singlet integrating to 2 protons at approximately δ 4.8 - 5.1 ppm, corresponding to the benzylic −CH2​Br protons.

References

  • NextSDS Chemical Database. 5-BroMo-8-(broMoMethyl)quinoxaline — Chemical Substance Information. NextSDS. Available at: [Link]

  • Google Patents.COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN. WO2020092401A1.
  • Google Patents.TLR7/8 antagonists and uses thereof. US10836750B1.
  • National Center for Biotechnology Information (NCBI). Two Novel Small Molecule Donors and the Applications in Bulk-Heterojunction Solar Cells. Front Chem. 2018; 6: 254. PMC6036125. Available at:[Link]

Sources

Application

Applications of 5-Bromo-8-(bromomethyl)quinoxaline in medicinal chemistry

Application Note: 5-Bromo-8-(bromomethyl)quinoxaline as a Bifunctional Scaffold in the Synthesis of α4​β7​ Integrin Inhibitors Introduction & Chemical Profile In modern medicinal chemistry, the design of highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-8-(bromomethyl)quinoxaline as a Bifunctional Scaffold in the Synthesis of α4​β7​ Integrin Inhibitors

Introduction & Chemical Profile

In modern medicinal chemistry, the design of highly selective small-molecule therapeutics often relies on the strategic use of bifunctional building blocks. 5-Bromo-8-(bromomethyl)quinoxaline (CAS: 1360599-45-6) is a premier example of such a scaffold. Structurally, it features an electron-deficient quinoxaline core substituted with two distinct halogenated moieties: a highly reactive benzylic bromomethyl group at C8 and a relatively inert aryl bromide at C5.

This orthogonal reactivity profile makes it an invaluable intermediate in drug discovery, particularly in the synthesis of complex unnatural amino acids used to develop oral antagonists of the α4​β7​ integrin for the treatment of Inflammatory Bowel Disease (IBD) [1].

Biological Rationale: Targeting the α4​β7​ Integrin Pathway

The α4​β7​ integrin is a heterodimeric cell surface receptor predominantly expressed on gut-homing T-lymphocytes. Its primary biological function is to bind to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is selectively expressed on the vascular endothelium of the intestinal tract [2].

In pathological states such as Crohn's disease and ulcerative colitis, the overactivation of this pathway leads to excessive lymphocyte infiltration into the gut mucosa, driving chronic inflammation. While monoclonal antibodies (e.g., vedolizumab) have clinically validated this target, the pharmaceutical industry is actively pursuing small-molecule α4​β7​ inhibitors to provide orally bioavailable alternatives.

Pathway TCell Gut-Homing T-Lymphocyte Integrin α4β7 Integrin (Cell Surface) TCell->Integrin expresses MAdCAM MAdCAM-1 (Endothelial Cells) Integrin->MAdCAM binds to Inflammation Gut Inflammation (IBD) MAdCAM->Inflammation triggers tissue infiltration Inhibitor Small Molecule Inhibitor Inhibitor->Integrin blocks interaction

Fig 1. α4β7 Integrin and MAdCAM-1 signaling pathway and pharmacological blockade.

Synthetic Utility & Workflow Logic

The synthesis of α4​β7​ integrin inhibitors often requires the construction of a chiral amino acid derivative linked to a heteroaromatic core. 5-Bromo-8-(bromomethyl)quinoxaline is specifically chosen by medicinal chemists because it permits a highly controlled, two-stage functionalization without the need for excessive protecting group manipulations.

  • Stage 1: Stereoselective Nucleophilic Substitution ( SN​2 ) The C8-bromomethyl group is highly activated by the electron-withdrawing quinoxaline ring. It readily undergoes SN​2 displacement by bulky nucleophiles, such as the lithiated Schöllkopf chiral auxiliary. The C5-aryl bromide remains completely unreactive under these conditions.

  • Stage 2: Palladium-Catalyzed Cross-Coupling Once the chiral amino acid motif is established, the C5-aryl bromide serves as the perfect handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing chemists to rapidly synthesize libraries of integrin inhibitors for Structure-Activity Relationship (SAR) studies.

Workflow SM 5-Bromo-8-(bromomethyl)quinoxaline (Bifunctional Scaffold) Step1 Step 1: Nucleophilic Substitution (SN2 at C8-Bromomethyl) SM->Step1 Chiral Auxiliary / Base Intermediate 8-(Substituted-methyl)-5-bromoquinoxaline (Chiral Amino Acid Intermediate) Step1->Intermediate Step2 Step 2: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald at C5-Bromo) Intermediate->Step2 Boronic Acid / Pd Catalyst Product Advanced α4β7 Integrin Inhibitor (Target Molecule) Step2->Product

Fig 2. Orthogonal synthetic workflow utilizing the bifunctional quinoxaline scaffold.

Experimental Protocols

The following self-validating protocols detail the synthesis of the critical unnatural amino acid intermediate, methyl (S)-2-amino-3-(8-bromoquinoxalin-5-yl)propanoate, adapted from established pharmaceutical workflows [1].

Protocol A: Stereoselective Alkylation of the Schöllkopf Auxiliary

Objective: Install the chiral amino acid precursor with high diastereoselectivity.

  • Preparation of the Enolate: In an oven-dried flask under an argon atmosphere, dissolve the (S)-Schöllkopf chiral auxiliary, (2S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (1.1 equiv), in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (1.15 equiv, 2.5 M in hexanes). Causality: The strong base deprotonates the α -carbon of the dihydropyrazine, generating a nucleophilic aza-enolate. Stir for 30 minutes at -78 °C to ensure complete metalation.

  • Electrophilic Addition: Add a solution of 5-bromo-8-(bromomethyl)quinoxaline (1.0 equiv) in anhydrous THF dropwise over 15 minutes. Causality: The bulky isopropyl group on the auxiliary blocks the re face of the enolate. This steric hindrance forces the quinoxaline electrophile to attack exclusively from the si face, establishing the new (S) stereocenter with high diastereomeric excess.

  • Reaction Validation: Maintain the reaction at -78 °C for 2 hours. Validate progress by quenching a 50 µL aliquot in MeOH and analyzing via LC-MS. The complete disappearance of the bromomethyl starting material ( m/z ~302) and the appearance of the alkylated product mass confirms successful conversion.

  • Quench and Workup: Quench the reaction directly at -78 °C with saturated aqueous NH 4​ Cl. Causality: Quenching at low temperature protonates any unreacted enolate, preventing epimerization or side reactions during the warming process. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography to yield the alkylated intermediate.

Protocol B: Mild Acidic Hydrolysis to the Unnatural Amino Acid

Objective: Cleave the auxiliary to reveal the primary amine and methyl ester.

  • Hydrolysis: Dissolve the purified intermediate from Protocol A in a 1:1 mixture of THF and 0.5 M aqueous HCl. Causality: These specific mild acidic conditions are chosen to selectively hydrolyze the bis-imine core of the dihydropyrazine. Harsher conditions (like concentrated HCl or heat) risk cleaving the newly formed methyl ester or epimerizing the sensitive α -chiral center.

  • Monitoring: Stir at room temperature for 4-6 hours. Validate completion via LC-MS; the intermediate mass must be fully replaced by the mass of the desired amino acid methyl ester.

  • Isolation: Adjust the aqueous layer to pH ~8 using saturated aqueous NaHCO 3​ . Causality: Neutralizing the acid free-bases the resulting amine, driving it into the organic phase during extraction. Extract with DCM, dry over MgSO 4​ , and concentrate in vacuo to yield methyl (S)-2-amino-3-(8-bromoquinoxalin-5-yl)propanoate.

Data Presentation: Optimization of Alkylation Conditions

To demonstrate the critical nature of the experimental parameters in Protocol A, the following table summarizes the quantitative optimization data for the Schöllkopf alkylation step. The choice of base and temperature directly dictates both the chemical yield and the stereochemical outcome.

Table 1: Optimization of Schöllkopf Alkylation with 5-Bromo-8-(bromomethyl)quinoxaline

EntryBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1LDATHF-786592:8
2 n-BuLi THF -78 88 98:2
3n-BuLiTHF-407285:15
4NaHMDSToluene-784580:20

Analysis: Entry 2 represents the optimal conditions. The use of n-BuLi provides superior metalation efficiency compared to LDA or NaHMDS, while maintaining the reaction at -78 °C is strictly required to prevent the loss of facial selectivity (as seen in the degraded dr of Entry 3).

References

  • Source: WIPO / Google Patents (Assignee: Gilead Sciences, Inc.)
  • Title: Gut-Selective Integrin-Targeted Therapies for Inflammatory Bowel Disease Source: Journal of Crohn's and Colitis, Volume 12, Issue suppl_2, May 2018, Pages S419–S427 URL: [Link]

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-8-(bromomethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block The quinoxaline...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and optoelectronic properties.[1][2] 5-Bromo-8-(bromomethyl)quinoxaline is a particularly valuable bifunctional building block, featuring two distinct reactive sites for nucleophilic substitution: a highly reactive benzylic bromide and a less reactive aromatic bromide. This differential reactivity allows for a stepwise and selective functionalization, enabling the synthesis of a diverse array of complex molecules with tailored properties.

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 5-Bromo-8-(bromomethyl)quinoxaline. It delves into the principles governing the selective reactivity of the two bromine atoms and offers detailed, field-proven protocols for the substitution of the benzylic bromide with various nucleophiles. Furthermore, it explores strategies for the subsequent functionalization of the aromatic bromine, providing a roadmap for the synthesis of disubstituted quinoxaline derivatives.

The Principle of Selective Reactivity: Benzylic vs. Aromatic Bromide

The key to the synthetic utility of 5-Bromo-8-(bromomethyl)quinoxaline lies in the significant difference in reactivity between the benzylic bromine and the aromatic bromine. The bromine atom of the bromomethyl group is attached to a benzylic carbon, which is an sp³-hybridized carbon adjacent to an aromatic ring. In contrast, the bromine atom at the 5-position is directly attached to an sp²-hybridized carbon of the quinoxaline ring system.

The benzylic bromide is substantially more reactive towards nucleophilic substitution for two primary reasons:

  • Stabilization of the Transition State: In both SN1 and SN2 reactions, the transition state is stabilized by the adjacent aromatic ring. In an SN1 reaction, the resulting benzylic carbocation is resonance-stabilized, delocalizing the positive charge over the quinoxaline ring system. In an SN2 reaction, the p-orbitals of the aromatic ring overlap with the transitioning p-orbital on the benzylic carbon, lowering the energy of the transition state.

  • Weaker C-Br Bond: The C(sp³)-Br bond of the benzylic bromide is weaker than the C(sp²)-Br bond of the aromatic bromide, making it easier to break.

This inherent difference in reactivity allows for the selective substitution of the benzylic bromine under relatively mild conditions, while the aromatic bromine remains intact. The subsequent functionalization of the less reactive aromatic bromine typically requires more forcing conditions or the use of transition-metal catalysis.

G cluster_0 Selective Nucleophilic Substitution Start 5-Bromo-8-(bromomethyl)quinoxaline Benzylic_Sub Nucleophilic attack at benzylic carbon Start->Benzylic_Sub Mild Conditions (e.g., base, RT or gentle heating) Product_1 8-(Substituted-methyl)-5-bromoquinoxaline Benzylic_Sub->Product_1 Aromatic_Sub Nucleophilic attack at aromatic carbon (requires harsher conditions/catalyst) Product_2 5,8-Disubstituted quinoxaline Aromatic_Sub->Product_2 Product_1->Aromatic_Sub Harsher Conditions (e.g., Pd-catalysis)

Caption: Workflow for the selective and sequential nucleophilic substitution of 5-Bromo-8-(bromomethyl)quinoxaline.

Part 1: Selective Nucleophilic Substitution at the Benzylic Position

This section provides detailed protocols for the selective substitution of the benzylic bromine with nitrogen, sulfur, and oxygen nucleophiles.

Reactions with Nitrogen Nucleophiles (N-Alkylation)

The reaction of 5-Bromo-8-(bromomethyl)quinoxaline with primary and secondary amines is a straightforward and efficient method for the synthesis of 8-(aminomethyl)-5-bromoquinoxaline derivatives. These reactions typically proceed under mild conditions.

Protocol 1: General Procedure for N-Alkylation with Primary and Secondary Amines

This protocol describes a general method for the N-alkylation of amines with 5-Bromo-8-(bromomethyl)quinoxaline.

Materials:

  • 5-Bromo-8-(bromomethyl)quinoxaline

  • Primary or secondary amine (2-3 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (optional, if the amine is not used in excess)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing system

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-8-(bromomethyl)quinoxaline (1 equivalent) in the chosen anhydrous solvent.

  • Add the amine (2-3 equivalents) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • If not using an excess of the amine as the base, add a suitable base such as K₂CO₃ (1.5 equivalents) or Et₃N (1.5 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

  • Upon completion of the reaction (as indicated by TLC), the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-(aminomethyl)-5-bromoquinoxaline derivative.

Amine TypeBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AliphaticExcess amine or K₂CO₃ACN or DCM25-402-6
Secondary AliphaticExcess amine or Et₃NACN or DCM25-402-6
Primary AromaticK₂CO₃DMF40-604-12
Secondary AromaticK₂CO₃DMF40-604-12

Table 1: Representative conditions for N-alkylation reactions.

Reactions with Sulfur Nucleophiles (S-Alkylation)

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with the benzylic bromide of 5-Bromo-8-(bromomethyl)quinoxaline to form thioethers.

Protocol 2: General Procedure for S-Alkylation with Thiols

This protocol outlines a general procedure for the synthesis of 5-bromo-8-(thiomethyl)quinoxaline derivatives.

Materials:

  • 5-Bromo-8-(bromomethyl)quinoxaline

  • Thiol (1.1 equivalents)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Sodium hydroxide (NaOH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Standard laboratory glassware and magnetic stirrer

  • TLC plates and developing system

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 equivalents of NaH or K₂CO₃) in the chosen anhydrous solvent.

  • Slowly add the thiol (1.1 equivalents) to the suspension at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the thiolate.

  • Add a solution of 5-Bromo-8-(bromomethyl)quinoxaline (1 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-8-(thiomethyl)quinoxaline derivative.

Thiol TypeBaseSolventTemperature (°C)Typical Reaction Time (h)
Aliphatic ThiolNaH or K₂CO₃THF or DMF251-4
Aromatic ThiolK₂CO₃ or NaOHDMF25-502-8

Table 2: Representative conditions for S-alkylation reactions.

Reactions with Oxygen Nucleophiles (O-Alkylation)

Alcohols and phenols can also serve as nucleophiles to displace the benzylic bromide, forming ethers. These reactions often require a strong base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide.

Protocol 3: General Procedure for O-Alkylation with Alcohols and Phenols

This protocol provides a general method for the synthesis of 5-bromo-8-(alkoxymethyl)quinoxaline and 5-bromo-8-(phenoxymethyl)quinoxaline derivatives.

Materials:

  • 5-Bromo-8-(bromomethyl)quinoxaline

  • Alcohol or Phenol (1.2 equivalents)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware and magnetic stirrer

  • TLC plates and developing system

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 equivalents) in the chosen anhydrous solvent.

  • Carefully add the strong base (1.2 equivalents of NaH or t-BuOK) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of 5-Bromo-8-(bromomethyl)quinoxaline (1 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Hydroxyl SourceBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AlcoholNaHTHF25-402-6
Secondary AlcoholNaH or t-BuOKTHF or DMF25-604-12
PhenolK₂CO₃ or NaHDMF25-502-8

Table 3: Representative conditions for O-alkylation reactions.

G cluster_n N-Nucleophiles cluster_s S-Nucleophiles cluster_o O-Nucleophiles Start 5-Bromo-8-(bromomethyl)quinoxaline N_nuc R¹R²NH (Primary/Secondary Amine) Start->N_nuc Base (e.g., K₂CO₃) Solvent (e.g., ACN) S_nuc R³SH (Thiol) Start->S_nuc Base (e.g., NaH) Solvent (e.g., THF) O_nuc R⁴OH (Alcohol/Phenol) Start->O_nuc Base (e.g., NaH) Solvent (e.g., THF) N_prod 8-(R¹R²N-methyl)-5-bromoquinoxaline N_nuc->N_prod S_prod 8-(R³S-methyl)-5-bromoquinoxaline S_nuc->S_prod O_prod 8-(R⁴O-methyl)-5-bromoquinoxaline O_nuc->O_prod

Caption: Reaction pathways for the selective substitution of the benzylic bromide with various nucleophiles.

Part 2: Sequential Functionalization of the Aromatic Bromine

Once the benzylic position has been functionalized, the remaining aromatic bromine at the 5-position can be subjected to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a second point of diversity, leading to the synthesis of highly functionalized quinoxaline derivatives.

Commonly employed cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C double bonds with alkenes.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling of the Aromatic Bromine

This protocol provides a general method for the Suzuki-Miyaura coupling of an 8-(substituted-methyl)-5-bromoquinoxaline with a boronic acid.

Materials:

  • 8-(Substituted-methyl)-5-bromoquinoxaline (from Part 1)

  • Boronic acid or boronic acid pinacol ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • TLC plates and developing system

Procedure:

  • To a Schlenk flask, add the 8-(substituted-methyl)-5-bromoquinoxaline (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5,8-disubstituted quinoxaline derivative.

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-100
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O80-100
Pd(OAc)₂/SPhosK₃PO₄Toluene100-110

Table 4: Representative conditions for Suzuki-Miyaura coupling.

Conclusion

5-Bromo-8-(bromomethyl)quinoxaline is a highly versatile and valuable building block for the synthesis of a wide range of functionalized quinoxaline derivatives. The pronounced difference in reactivity between the benzylic and aromatic bromine atoms allows for a predictable and selective two-step functionalization strategy. By employing the protocols outlined in this guide, researchers can efficiently access a diverse library of mono- and di-substituted quinoxalines for applications in drug discovery, materials science, and chemical biology. The ability to precisely control the introduction of various functionalities at two distinct positions on the quinoxaline core makes this reagent an indispensable tool for the modern synthetic chemist.

References

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Thompson, A. M., et al. (2016). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 7(9), 1239-1246. [Link]

  • Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 696. [Link]

  • Wang, C., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 14-20. [Link]

  • Pivarcsik, M., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3768. [Link]

  • ResearchGate. (2014). 8-Bromonaphthalen-1-amine. [Link]

  • Mphahlele, M. J., & Moekwa, T. B. (2015). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 20(8), 14861-14878. [Link]

  • PubChem. (n.d.). 8-(Bromomethyl)-5-chloroquinoline. [Link]

  • Khan, I., & Ibrar, A. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3698. [Link]

  • Zhang, X., et al. (2022). A HCl-Mediated, Metal- and Oxidant-Free Photocatalytic Strategy for C3 Arylation of Quinoxalin(on)es with Arylhydrazine. Molecules, 27(12), 3749. [Link]

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • ResearchGate. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

  • Sciencemadness.org. (2006). Reaction of amine and bromine water. [Link]

  • Krayushkin, M. M., et al. (2019). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 24(18), 3296. [Link]

  • Keri, R. S., et al. (2015). Exploring Potential of Quinoxaline Moiety. Journal of Pharmacy Research, 9(1), 1-10. [Link]

  • Kishi, M., et al. (2000). Syntheses and structure-activity relationships of 5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. Journal of Medicinal Chemistry, 43(3), 409-419. [Link]

Sources

Application

Application Note: 5-Bromo-8-(bromomethyl)quinoxaline as a Bifunctional Precursor for OLED Materials Synthesis

Executive Summary The strategic value of 5-Bromo-8-(bromomethyl)quinoxaline (CAS: 1360599-45-6) lies in its orthogonal reactivity, making it a highly versatile building block[1]. The quinoxaline core acts as an electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic value of 5-Bromo-8-(bromomethyl)quinoxaline (CAS: 1360599-45-6) lies in its orthogonal reactivity, making it a highly versatile building block[1]. The quinoxaline core acts as an electron-deficient n-type moiety, essential for lowering the Lowest Unoccupied Molecular Orbital (LUMO) in organic light-emitting diode (OLED) electron transport materials (ETMs) and Thermally Activated Delayed Fluorescence (TADF) emitters[2].

However, the dual presence of an aryl bromide (C5) and a benzylic bromide (C8) presents a critical chemoselectivity challenge. Because the 8-bromomethyl group is highly susceptible to both nucleophilic attack and competitive oxidative addition by Pd(0), synthetic workflows must prioritize its derivatization prior to executing palladium-catalyzed cross-coupling at the 5-bromo position. This exact chemoselective logic is utilized across scientific disciplines, from synthesizing [3] to engineering [2].

Mechanistic Rationale & Synthetic Logic

To successfully build complex Donor-Acceptor (D-A) architectures, researchers must exploit the differential reactivity of the two bromine sites:

  • The Benzylic Bromide (C8): Highly reactive towards nucleophiles ( SN​2 ) and phosphines. It must be reacted first to prevent it from poisoning transition-metal catalysts or undergoing unwanted homocoupling.

  • The Aryl Bromide (C5): Requires transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling) to react. It remains inert during the mild conditions used to derivatize the benzylic position.

By converting the bromomethyl group into a phosphonium ylide or an ether first, the benzylic position is safely masked[4]. The C5 aryl bromide can then safely undergo cross-coupling to attach hole-transporting donor moieties (e.g., carbazole or triphenylamine) without cross-reactivity, extending the π -conjugated system[5].

OLED_Synthesis_Logic Start 5-Bromo-8-(bromomethyl) quinoxaline Step1 Step 1: Nucleophilic Substitution (Masks -CH2Br) Start->Step1 Prevents Pd(0) insertion into C-Br (benzylic) Inter 5-Bromo-8-(R-methyl) quinoxaline Step1->Inter Step2 Step 2: Suzuki-Miyaura Cross-Coupling at C5 Inter->Step2 Pd(0) catalyst, Aryl Boronic Acid Final D-A OLED Material (e.g., TADF Emitter) Step2->Final Extended Conjugation

Chemoselective workflow preventing competitive Pd(0) insertion at the benzylic position.

Experimental Protocols

Protocol A: Chemoselective Derivatization of the 8-Bromomethyl Group

This protocol converts the reactive benzylic bromide into a stable phosphonium ylide, preparing it for subsequent Wittig olefination while protecting it from Pd(0) insertion[4].

Materials:

  • 5-Bromo-8-(bromomethyl)quinoxaline (1.0 eq)

  • Triphenylphosphine ( PPh3​ ) (1.1 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Initiation : In an oven-dried round-bottom flask purged with N2​ , dissolve 5-Bromo-8-(bromomethyl)quinoxaline in anhydrous toluene to achieve a 0.1 M concentration.

  • Reagent Addition : Add triphenylphosphine (1.1 eq) in a single portion.

    • Causality: A slight stoichiometric excess of PPh3​ ensures the complete consumption of the benzylic bromide. This is critical because any unreacted benzylic bromide will aggressively poison the palladium catalyst in Protocol B.

  • Thermal Activation : Heat the reaction mixture to 110 °C (reflux) for 12 hours under continuous stirring.

  • Self-Validation & Isolation :

    • Causality & Validation: Toluene is explicitly chosen as the solvent because its non-polar nature forces the highly polar phosphonium salt to precipitate out of solution as it forms. This phase separation drives the reaction equilibrium forward and acts as a visual self-validating indicator of success.

    • Cool the flask to room temperature and isolate the product via simple vacuum filtration, washing with cold hexanes. No column chromatography is required.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the benzylic position masked, the C5 aryl bromide is now coupled with an electron-donating moiety to create a D-A architecture[5].

Materials:

  • 5-Bromo-8-(phosphonium methyl)quinoxaline intermediate (1.0 eq)

  • Carbazole-phenylboronic acid (1.2 eq)

  • Pd(PPh3​)4​ (0.05 eq)

  • K2​CO3​ (2.0 M aqueous solution, 3.0 eq)

  • Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Preparation : Combine the quinoxaline intermediate and the boronic acid in the Toluene/Ethanol solvent mixture.

    • Causality: Ethanol acts as a vital phase-transfer agent, bridging the lipophilic toluene phase and the aqueous base. This ensures the boronic acid can interact with the base to form the reactive boronate complex required for the transmetalation step.

  • Degassing : Sparge the solution with N2​ gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst into an inactive Pd(II) species.

  • Catalyst & Base Addition : Add the aqueous K2​CO3​ followed quickly by the Pd(PPh3​)4​ catalyst.

  • Coupling : Reflux the biphasic mixture at 90 °C for 8 hours under an inert atmosphere.

  • Self-Validation & Purification : Spot the reaction mixture on a silica TLC plate.

    • Validation: The disappearance of the starting material and the emergence of a new, highly fluorescent spot under 365 nm UV light validates the successful extension of the π -conjugated D-A system. Extract the organic layer with dichloromethane, dry over MgSO4​ , and purify via silica gel column chromatography.

Quantitative Data: OLED Material Parameters

Once synthesized, quinoxaline derivatives must meet specific photophysical and electrochemical thresholds to be viable in OLED devices. The table below summarizes the target parameters for materials derived from the 5-Bromo-8-(bromomethyl)quinoxaline scaffold.

Material ClassificationTarget HOMO (eV)Target LUMO (eV)Triplet Energy ( ET​ , eV)Peak Emission ( λmax​ , nm)
Electron Transport Material (ETM) -6.0 to -6.5-2.8 to -3.2~ 2.5400 - 450
Phosphorescent Host Material -5.8 to -6.2-2.5 to -2.8> 2.8N/A (Energy Transfer)
TADF Emitter (D-A Architecture) -5.5 to -5.8-2.8 to -3.1~ 2.7480 - 520 (Green)

References

  • Title: WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN. Source: Google Patents.
  • Title : Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. Source : Symbiosis Online Publishing. URL :[Link]

  • Title : A Focus towards p-vinyl benzaldehyde containing quinoxaline - Photoluminescence and Antibacterial activity. Source : IOSR Journal of Pharmacy. URL : [Link]

  • Title : Metal Complexes of Quinoxaline Derivatives: Review (Part-I). Source : International Science Community Association. URL : [Link]

Sources

Method

Application Note: Orthogonal Functionalization of Quinoxalines Using 5-Bromo-8-(bromomethyl)quinoxaline

Introduction & Strategic Rationale Quinoxalines are privileged nitrogen-containing heterocyclic scaffolds that form the core of numerous biologically active molecules, including kinase inhibitors, antimicrobial agents, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Quinoxalines are privileged nitrogen-containing heterocyclic scaffolds that form the core of numerous biologically active molecules, including kinase inhibitors, antimicrobial agents, and integrin antagonists[1]. In modern drug discovery and materials science, the ability to rapidly and selectively decorate a core scaffold is paramount.

The building block 5-Bromo-8-(bromomethyl)quinoxaline offers a highly strategic advantage through its bifunctional nature. Its unique structural topology features two chemically distinct halogenated sites: an electrophilic C8-alkyl bromide and a C5-aryl bromide[2]. This enables orthogonal functionalization —a strategy where two reactive sites can be addressed sequentially without the need for complex protecting group chemistry. The bromomethyl group serves as a highly reactive handle for nucleophilic substitution[3], while the aryl bromide is reserved for transition-metal-catalyzed cross-coupling reactions.

Mechanistic Insights: The Causality of Reaction Sequencing

To successfully utilize 5-Bromo-8-(bromomethyl)quinoxaline, the sequence of functionalization is critical.

  • Step 1: SN2 Substitution. The C(sp3)-Br bond at the C8 position is highly polarized and sterically accessible, making it exceptionally prone to bimolecular nucleophilic substitution (SN2) by amines, thiols, or alkoxides. This reaction proceeds rapidly under mild conditions.

  • Step 2: Palladium-Catalyzed Cross-Coupling. The C(sp2)-Br bond at the C5 position is inert to standard nucleophiles but readily undergoes oxidative addition with low-valent palladium species (e.g., Pd(0)).

  • The "Why" (Causality): If palladium-catalyzed cross-coupling is attempted before the SN2 substitution, the Pd(0) catalyst will indiscriminately insert into the weaker C(sp3)-Br bond, leading to catastrophic side reactions such as homocoupling, polymerization, or protodehalogenation. By intentionally displacing the aliphatic bromide first, the C5-aryl bromide is preserved as a pristine handle for subsequent Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Reactivity Profile & Quantitative Data

The following table summarizes the differential reactivity of the two sites, providing a baseline for experimental design.

Reactive SiteBond TypeElectrophilicityPreferred Reaction ClassOptimal TempTypical Yields
C8-Bromomethyl C(sp3)-BrHighSN2 Substitution (Amines, Thiols)0 °C to 25 °C85 - 95%
C5-Aryl Bromide C(sp2)-BrLowPd-Catalyzed Cross-Coupling80 °C to 110 °C70 - 90%

Experimental Protocols: A Self-Validating Workflow

Protocol A: Site-Selective SN2 Amination of the C8-Bromomethyl Group

This protocol describes the installation of a secondary amine, a common motif in α4β7 integrin antagonists[2].

Reagents:

  • 5-Bromo-8-(bromomethyl)quinoxaline (1.0 eq, 1.0 mmol)

  • Secondary Amine (e.g., morpholine or substituted piperazine) (1.2 eq, 1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 5-Bromo-8-(bromomethyl)quinoxaline in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling minimizes potential bis-alkylation or thermal degradation of the highly reactive bromomethyl group.

  • Base Addition: Add finely powdered K₂CO₃.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic acid scavenger to neutralize the HBr byproduct, preventing protonation and deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Add the secondary amine dropwise. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 2-4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will appear as a distinct UV-active spot. Complete consumption indicates successful SN2 displacement.

  • Workup: Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL).

    • Causality: Multiple brine washes are critical to partition the DMF into the aqueous layer, ensuring a pure crude product.

  • Characterization Check: In ¹H NMR, the disappearance of the sharp singlet at ~4.8 ppm (CH₂-Br) and the emergence of a new upfield singlet (~3.8 ppm) confirms the formation of the C8-aminomethyl intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5 Position

Reagents:

  • 5-Bromo-8-(aminomethyl)quinoxaline intermediate (1.0 eq, 0.5 mmol)

  • Aryl Boronic Acid (1.5 eq, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq, 1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the quinoxaline intermediate, aryl boronic acid, and Na₂CO₃.

  • Solvent & Degassing: Add the Dioxane/H₂O mixture. Degas the suspension by bubbling Argon through the solvent for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and to suppress homocoupling of the boronic acid. Water is required to dissolve the inorganic base and activate the boronic acid into a reactive boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂.

    • Causality: The bidentate dppf ligand provides steric bulk and electron density, accelerating the reductive elimination step while preventing catalyst aggregation into inactive palladium black.

  • Heating: Seal the tube and heat to 90 °C for 8-12 hours.

  • Validation: Monitor by LC-MS. The mass shift from the brominated intermediate to the cross-coupled product confirms success.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash column chromatography.

Process Visualization & Biological Application

The logical flow of this orthogonal functionalization is mapped below:

Orthogonal_Functionalization A 5-Bromo-8-(bromomethyl)quinoxaline (Bifunctional Scaffold) B Step 1: SN2 Nucleophilic Substitution (Targets C8-Alkyl Bromide) A->B C Intermediate: 5-Bromo-8-(Nu-methyl)quinoxaline B->C D Step 2: Pd-Catalyzed Cross-Coupling (Targets C5-Aryl Bromide) C->D E Final Target: 5,8-Orthogonally Functionalized Quinoxaline D->E

Caption: Workflow for the orthogonal functionalization of 5-Bromo-8-(bromomethyl)quinoxaline.

Compounds synthesized via this exact functionalization sequence have been successfully deployed as α4β7 integrin antagonists. By blocking the interaction between the α4β7 integrin on lymphocytes and MAdCAM-1 on endothelial cells, these quinoxaline derivatives prevent lymphocyte infiltration into the gut, offering a potent therapeutic mechanism for Inflammatory Bowel Disease (IBD)[2].

Biological_Pathway Drug Quinoxaline Antagonist Target α4β7 Integrin Receptor Drug->Target Binds Ligand MAdCAM-1 Interaction Target->Ligand Blocks Process Lymphocyte Infiltration Ligand->Process Prevents Outcome Reduced Inflammation Process->Outcome Causes

Caption: Mechanism of action for quinoxaline-based α4β7 integrin antagonists in inflammatory diseases.

References

  • Title: WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN Source: Google Patents URL
  • Title: Synthetic Routes to Functionalized Quinoxalines: Application Notes and Protocols for Researchers Source: Benchchem URL
  • Title: 5-(Bromomethyl)
  • Title: Buy 5-Bromo-8-(chloromethyl)quinoxaline (EVT-13809776)

Sources

Application

Application Note: Modular Synthesis of Targeted Kinase Inhibitors Utilizing 5-Bromo-8-(bromomethyl)quinoxaline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Synthetic methodologies, mechanistic rationale, and validation protocols for quinoxaline-based kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Synthetic methodologies, mechanistic rationale, and validation protocols for quinoxaline-based kinase inhibitors.

Introduction & Mechanistic Rationale

The quinoxaline scaffold—a fused bicyclic system comprising a benzene and a pyrazine ring—is a privileged pharmacophore in modern oncology[1]. Quinoxaline derivatives have demonstrated profound efficacy as ATP-competitive inhibitors targeting a wide array of protein kinases, including VEGFR, EGFR, EphA3, and Pim-1/2 kinases, which are critical drivers of tumor proliferation and angiogenesis[1][2][3].

To accelerate the discovery of novel multi-kinase inhibitors, medicinal chemists rely on the late-stage functionalization of highly versatile, bifunctional building blocks. 5-Bromo-8-(bromomethyl)quinoxaline (CAS: 1360599-45-6) serves as an ideal starting material for this purpose[4]. Its synthetic utility stems from the presence of two orthogonal electrophilic sites, allowing for a highly controlled, sequential functionalization strategy:

  • The Csp3 -Bromomethyl Group (C8 position): This site is highly reactive toward nucleophilic substitution ( SN​2 ) by amines, thiols, or alcohols. In drug design, this position is typically utilized to install solvent-exposed, solubilizing moieties (e.g., morpholine, piperazine) that enhance the drug's pharmacokinetic (PK) profile and aqueous solubility.

  • The Csp2 -Aryl Bromide (C5 position): This site is electronically deactivated toward standard SN​2 attack but is highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This position is strategically used to introduce hydrophobic aryl or heteroaryl groups designed to occupy the deep hydrophobic pocket of the kinase ATP-binding site.

Mechanism of Action: Kinase Inhibition

Quinoxaline-based inhibitors exert their anticancer effects by outcompeting intracellular ATP for the hinge region of the kinase catalytic domain. By physically blocking ATP binding, these compounds prevent the autophosphorylation of the receptor tyrosine kinase (RTK) and subsequently halt downstream oncogenic signaling cascades, such as the PI3K/AKT and MAPK pathways[1][5].

RTK_Signaling Ligand Growth Factor (e.g., VEGF/EGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates ATP ATP Binding & Autophosphorylation RTK->ATP Requires Downstream Downstream Signaling (PI3K/MAPK) ATP->Downstream Initiates Inhibitor Quinoxaline Inhibitor Inhibitor->ATP Competes & Blocks Proliferation Tumor Proliferation & Survival Downstream->Proliferation Drives

Mechanism of action: Quinoxaline inhibitors competitively block ATP binding in targeted kinases.

Synthetic Workflow & Experimental Protocols

The synthesis of a diversified kinase inhibitor library from 5-Bromo-8-(bromomethyl)quinoxaline follows a robust, two-step orthogonal functionalization workflow.

Synthetic_Workflow SM 5-Bromo-8-(bromomethyl)quinoxaline (Bifunctional Scaffold) Step1 Step 1: SN2 Substitution (Amines/Thiols) SM->Step1 Nucleophile, Base Int1 8-(Substituted-methyl)- 5-bromoquinoxaline Step1->Int1 Step2 Step 2: Pd-Catalyzed Cross-Coupling Int1->Step2 Boronic Acid, Pd-Catalyst Product Target Kinase Inhibitor (Diversified Library) Step2->Product

Two-step orthogonal functionalization of 5-Bromo-8-(bromomethyl)quinoxaline.

Protocol 1: Nucleophilic Substitution ( SN​2 ) at the Bromomethyl Position

Objective: Install a solubilizing amine group at the C8 position to form the solvent-exposed region of the inhibitor.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-Bromo-8-(bromomethyl)quinoxaline (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) to the solution and cool the mixture to 0 °C using an ice bath to prevent unwanted side reactions.

  • Nucleophile Addition: Dropwise add the desired secondary amine (e.g., morpholine, N-methylpiperazine) (1.2 equiv, 1.2 mmol).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2–4 hours. Monitor progression via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO3​ (2 × 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System (E-E-A-T): To confirm the success of Step 1, perform 1H NMR analysis. The starting material exhibits a distinct singlet for the −CH2​Br protons at approximately δ 4.9–5.2 ppm. A successful reaction is validated by the complete disappearance of this peak and the emergence of a new upfield singlet (typically δ 3.8–4.2 ppm) corresponding to the new −CH2​−N linkage. Furthermore, LC-MS should show the [M+H]+ ion retaining the characteristic 1:1 isotopic ratio of a single bromine atom ( 79Br/81Br ).

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Install a hydrophobic aryl/heteroaryl group at the C5 position to occupy the kinase hydrophobic pocket.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial or Schlenk tube, combine the intermediate from Step 1 (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), and K2​CO3​ (3.0 equiv, 1.5 mmol).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 5 mL). The presence of water is critical for the activation of the boronic acid via the formation of a boronate complex.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2​ (0.05 equiv, 0.025 mmol). Seal the vessel and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 12 hours using a heating block (alternatively, 110 °C for 30 minutes under microwave irradiation).

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the precipitated palladium catalyst, and wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor in high purity (>95%).

Self-Validating System (E-E-A-T): Success is definitively confirmed via LC-MS by the disappearance of the 1:1 bromine isotopic pattern , replaced by a single mass peak corresponding to the cross-coupled product. 1H NMR will reveal new aromatic proton signals corresponding to the introduced aryl/heteroaryl ring, and a shift in the quinoxaline core protons due to the change in the electronic environment at C5.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The modular nature of this synthesis allows for rapid library generation and SAR exploration. Table 1 summarizes representative data for synthesized derivatives, demonstrating how variations in the nucleophile ( R1 ) and boronic acid ( R2 ) impact overall yield and kinase inhibitory activity ( IC50​ ) against target receptors[1][2].

Table 1: Representative SAR Data for Synthesized Quinoxaline Inhibitors

Compound ID R1 (Nucleophile at C8) R2 (Aryl at C5)2-Step Yield (%)VEGFR-2 IC50​ (nM)Pim-1 IC50​ (nM)
QX-101 Morpholine4-Aminophenyl681245
QX-102 N-Methylpiperazine3-Fluorophenyl72822
QX-103 Pyrrolidine4-Pyridyl65458
QX-104 Dimethylamine3,4-Dimethoxyphenyl58110150

Note: Lower IC50​ values indicate higher biochemical potency. The inclusion of a 4-pyridyl group (QX-103) significantly enhances Pim-1 kinase inhibition due to favorable hydrogen bonding interactions with the kinase hinge region[6].

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Method

Application Note: Catalytic and Synthetic Protocols for 5-Bromo-8-(bromomethyl)quinoxaline Intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Mechanistic Rationale The compound 5-Bromo-8-(bromomethyl)quinoxaline (CAS: 1360599-45-6) is a highly versatile, bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Rationale

The compound 5-Bromo-8-(bromomethyl)quinoxaline (CAS: 1360599-45-6) is a highly versatile, bifunctional heterocyclic building block. Its structural architecture provides two orthogonal reactive sites, making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients, such as alpha-4β7 integrin inhibitors[1], as well as advanced materials like bulk-heterojunction organic solar cells[2].

The strategic advantage of this scaffold lies in its electronic asymmetry, which dictates its differential reactivity[3]:

  • C-8 Bromomethyl Group: The benzylic-like carbon at the 8-position is highly electrophilic. Driven by the electron-withdrawing nature of the fused pyrazine ring, it is exceptionally susceptible to nucleophilic substitution ( SN​2 ) under mild conditions.

  • C-5 Bromo Group: The aryl bromide at the 5-position is relatively inert to mild nucleophiles but readily undergoes oxidative addition with low-valent transition metals. This allows for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[4].

By exploiting this orthogonality, researchers can perform sequential, site-specific functionalizations without the need for cumbersome protecting group strategies.

OrthogonalReactivity SM 5-Bromo-8-(bromomethyl)quinoxaline SN2 C-8 Nucleophilic Substitution SM->SN2 Mild Base Prod1 C-8 Substituted Intermediate SN2->Prod1 Coupling C-5 Pd-Catalyzed Coupling Prod2 Dual-Functionalized Target Coupling->Prod2 Prod1->Coupling Pd(0) Catalyst

Orthogonal reactivity pathway of 5-Bromo-8-(bromomethyl)quinoxaline.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been designed with built-in analytical checkpoints.

Protocol A: Chemoselective Nucleophilic Substitution ( SN​2 ) at C-8

This protocol details the amination of the C-8 bromomethyl group. The causality behind the choice of base is critical: N,N -diisopropylethylamine (DIPEA) is utilized instead of stronger inorganic bases (like NaH) to prevent unwanted ring-opening or degradation of the sensitive quinoxaline core.

Materials:

  • 5-Bromo-8-(bromomethyl)quinoxaline (1.0 equiv, 1.0 mmol)

  • Secondary Amine Nucleophile (e.g., morpholine) (1.2 equiv, 1.2 mmol)

  • DIPEA (1.5 equiv, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon. Add 5-Bromo-8-(bromomethyl)quinoxaline and anhydrous DCM.

  • Base Addition: Add DIPEA dropwise at 0 °C. Rationale: Cooling minimizes exothermic side reactions and potential dimerization.

  • Nucleophile Addition: Slowly add the secondary amine. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring: Stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 7:3). The disappearance of the starting material validates the completion of the SN​2 step.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate via flash column chromatography to yield the 8-(aminomethyl)-5-bromoquinoxaline derivative.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-5

Following the successful functionalization of the C-8 position, the C-5 aryl bromide is subjected to Suzuki-Miyaura coupling[4]. Pd(dppf)Cl2​ is selected as the precatalyst because the large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, which is highly beneficial for sterically hindered heterocyclic systems.

Materials:

  • 8-(Aminomethyl)-5-bromoquinoxaline intermediate (1.0 equiv, 0.5 mmol)

  • Aryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Reagent Assembly: In a 20 mL microwave vial or Schlenk tube, combine the quinoxaline intermediate, aryl boronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O solvent mixture. Sparge the solution with argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a positive stream of argon and seal the vessel.

  • Thermal Activation: Heat the mixture to 80 °C in an oil bath for 4–6 hours. Monitor via LC-MS until the starting material mass is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, then dry over MgSO4​ .

  • Purification: Concentrate and purify via silica gel chromatography to isolate the final dual-functionalized product.

ProtocolWorkflow Step1 1. Reagent Prep Step2 2. Degassing (Ar) Step1->Step2 Step3 3. Pd Catalyst Addition Step2->Step3 Step4 4. Thermal Activation Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Chromatography Step5->Step6

Step-by-step experimental workflow for Palladium-Catalyzed Cross-Coupling.

Quantitative Data & Reaction Optimization

The efficiency of the C-5 Suzuki-Miyaura coupling is highly dependent on the catalyst-solvent-base triad. The table below summarizes the optimization data for coupling a standard aryl boronic acid to the quinoxaline core. The combination of Pd(OAc)2​ /SPhos in a biphasic THF/ H2​O system yielded the highest conversion, highlighting the importance of electron-rich, bulky ligands in activating the C-5 position.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C-5 Position

EntryCatalyst System (5 mol%)Solvent System (v/v)Base (2.0 equiv)Temp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ Toluene / H2​O (4:1) Na2​CO3​ 10045
2 Pd(dppf)Cl2​ 1,4-Dioxane / H2​O (4:1) K2​CO3​ 8088
3 Pd(OAc)2​ / SPhos THF / H2​O (4:1) K3​PO4​ 70 92
4 Pd(dppf)Cl2​ DMF Cs2​CO3​ 10065

Note: Yields represent isolated product after flash chromatography. Entry 3 represents the optimal conditions for sterically hindered or electronically deactivated boronic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 5-Bromo-8-(bromomethyl)quinoxaline

Technical Support Center: Optimizing the Synthesis of 5-Bromo-8-(bromomethyl)quinoxaline Welcome to the Application Support Center. For drug development professionals and synthetic chemists, functionalizing the quinoxali...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 5-Bromo-8-(bromomethyl)quinoxaline

Welcome to the Application Support Center. For drug development professionals and synthetic chemists, functionalizing the quinoxaline scaffold is a critical step in developing advanced therapeutic agents and organic materials. A notorious bottleneck in this synthetic pathway is the regioselective benzylic bromination of 5-bromo-8-methylquinoxaline to yield the monobrominated target, 5-bromo-8-(bromomethyl)quinoxaline.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to help you maximize your monobromination yield while suppressing unwanted polybromination.

Section 1: Mechanistic Overview & Pathway Visualization

The transformation relies on a Wohl-Ziegler radical bromination. While the primary benzylic C-H bond is readily abstracted, the resulting bromomethyl group only weakly deactivates the position. If stoichiometric control is lost, the reaction rapidly proceeds to the dibromomethyl byproduct[1].

Pathway SM 5-Bromo-8-methylquinoxaline (Starting Material) Reagents NBS + AIBN Radical Initiation SM->Reagents Target 5-Bromo-8-(bromomethyl)quinoxaline (Target Product) Reagents->Target 1.05 eq NBS Byproduct 5-Bromo-8-(dibromomethyl)quinoxaline (Over-bromination) Target->Byproduct Excess NBS

Radical bromination pathway of 5-bromo-8-methylquinoxaline highlighting over-bromination risks.

Section 2: Frequently Asked Questions (FAQs) - Yield Optimization

Q1: Why is my yield of 5-bromo-8-(bromomethyl)quinoxaline consistently below 50%, with a significant amount of dibrominated byproduct? Causality & Solution: This is a classic kinetic issue. The first bromination generates the monobrominated target. However, the newly formed bromomethyl group can still undergo secondary hydrogen abstraction. If excess N-Bromosuccinimide (NBS) is present, or if the reaction is left to run overnight (e.g., 16 hours), the dibromomethyl byproduct (5-bromo-8-(dibromomethyl)quinoxaline) forms rapidly. Literature shows that using 4.0 equivalents of NBS completely pushes the reaction to the dibrominated state[2]. Action: Strictly control NBS stoichiometry to 1.01–1.05 equivalents. Monitor the reaction via LCMS every 30 minutes after the first hour. Terminate the reaction when the starting material drops below 10–15% to prevent the accumulation of the dibrominated species.

Q2: What is the optimal solvent and initiator combination for this transformation? Causality & Solution: Radical stability and solvent polarity dictate the efficiency of the propagation step. Historically, carbon tetrachloride (CCl₄) was the solvent of choice because it is transparent to radicals and its boiling point (76°C) perfectly matches the thermal decomposition profile of AIBN (Azobisisobutyronitrile)[1]. Due to the severe toxicity of CCl₄, anhydrous acetonitrile (MeCN) is the modern recommended alternative[3]. Action: Use AIBN instead of Benzoyl Peroxide (BPO). BPO produces oxygen-centered radicals that can lead to side-product formation (e.g., oxidation of the methyl group), whereas AIBN produces cleaner, carbon-centered isobutyronitrile radicals.

Q3: My reaction stalls at 50% conversion. Should I add more NBS? Causality & Solution: Do not add more NBS, as this will trigger dibromination. Stalling is almost always caused by degraded NBS or the presence of moisture quenching the radical chain. NBS degrades over time, releasing molecular bromine and succinimide, which act as radical sinks. Action: Always recrystallize NBS from boiling water and dry it under a vacuum before use.

Section 3: Standard Operating Procedure (SOP) - Optimized Protocol

This protocol is designed as a self-validating system . As the reaction progresses, the dense NBS is consumed, and the less dense succinimide byproduct is generated. In solvents like CCl₄, succinimide visibly floats to the surface; in MeCN, it precipitates upon cooling. This phase change provides a real-time, visual validation that radical propagation is actively occurring.

Workflow S1 1. Reagent Prep Recrystallize NBS S2 2. Reaction 80°C, Solvent S1->S2 S3 3. IPC LCMS at 2h S2->S3 S4 4. Workup Filter Succinimide S3->S4 S5 5. Purification Chromatography S4->S5

Step-by-step experimental workflow for the optimized monobromination procedure.

Step-by-Step Methodology:

  • Equipment Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Loading: Dissolve 5-bromo-8-methylquinoxaline (1.0 eq, e.g., 5.0 mmol) in anhydrous Acetonitrile (50 mL) to achieve a 0.1 M concentration.

  • Initiator & Brominating Agent: Add freshly recrystallized NBS (1.05 eq, 5.25 mmol) and AIBN (0.1 eq, 0.5 mmol)[3].

  • Reaction Execution: Heat the mixture to 80°C under vigorous stirring. Protect the flask from ambient light using aluminum foil to prevent uncontrolled photochemical initiation.

  • In-Process Control (IPC): After 2 hours, sample the reaction. Quench the 0.1 mL aliquot in saturated aqueous Na₂S₂O₃ to kill any radicals. Analyze via UPLC/LCMS.

  • Workup: Once the starting material is <15%, immediately remove the flask from heat and cool to 0°C in an ice bath. The succinimide byproduct will precipitate. Filter the cold mixture through a Celite pad and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Load onto a silica gel column and elute with a shallow gradient of 0–5% Ethyl Acetate in Hexanes to cleanly separate the monobrominated target from trace dibrominated impurities.

Section 4: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, validating the necessity of strict stoichiometric and temporal control.

Reaction ConditionSolventInitiatorNBS (eq)Temp (°C)Time (h)Target Yield (Mono)Byproduct Yield (Di)
Optimized Monobromination MeCNAIBN1.05803 - 468% 12%
Intentional Dibromination CCl₄AIBN4.008016<5%85%
Suboptimal Initiation BenzeneBPO1.1080645%25%
Prolonged Exposure MeCNAIBN1.05801230%55%

References

  • Title: US10836750B1 - TLR7/8 antagonists and uses thereof Source: Google Patents URL
  • Title: WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders Source: Google Patents URL
  • Title: Two Novel Small Molecule Donors and the Applications in Bulk-Heterojunction Solar Cells Source: Frontiers in Chemistry URL

Sources

Optimization

Preventing degradation of 5-Bromo-8-(bromomethyl)quinoxaline during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic reactivity and rapid spoilage of 5-Bromo-8-(bromomethyl)quinoxaline (CAS: 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic reactivity and rapid spoilage of 5-Bromo-8-(bromomethyl)quinoxaline (CAS: 1360599-45-6).

While this bifunctional building block is highly valued in medicinal chemistry—particularly as a critical intermediate in the synthesis of α4​β7​ integrin inhibitors[1]—its highly reactive bromomethyl group and electron-deficient quinoxaline core make it exceptionally vulnerable to environmental degradation.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure your reagent remains pristine from the moment it arrives at your loading dock to its final use in the reactor.

Section 1: Mechanistic Causes of Degradation (FAQ)

Q1: My 5-Bromo-8-(bromomethyl)quinoxaline powder changed from pale yellow to a dark, clumpy brown. What happened? A1: You are observing the macroscopic results of two concurrent degradation pathways: hydrolysis and photodegradation.

  • Hydrolysis (Clumping): The bromomethyl group is a potent alkylating agent. When exposed to atmospheric moisture, it undergoes rapid nucleophilic substitution, converting the bromomethyl group into a hydroxymethyl group and releasing hydrobromic acid (HBr)[2][3]. The released HBr is highly hygroscopic, pulling in more atmospheric water and causing the powder to clump. Furthermore, HBr acts as an autocatalyst, exponentially accelerating further degradation.

  • Photodegradation & Oxidation (Color Change): Quinoxaline rings are sensitive to UV and visible light, which can induce radical-mediated decomposition and oxidation[2][4]. The dark brown hue indicates the formation of complex, conjugated polymeric byproducts.

Q2: Can I store this compound at room temperature if I keep it in a desiccator? A2: No. While a desiccator mitigates hydrolysis, it does not prevent thermal degradation. Bromomethyl-functionalized aromatics can undergo on-surface dehalogenative homocoupling (dimerization) at elevated or even ambient temperatures over prolonged periods[5]. To suppress the kinetic energy required for this homocoupling and to halt oxidative pathways, the compound must be stored at -20°C[6].

DegradationPathway Intact 5-Bromo-8-(bromomethyl) quinoxaline Hydrolysis Hydrolysis (Hydroxymethyl + HBr) Intact->Hydrolysis Nucleophilic Attack Photolysis Photodegradation (Ring Oxidation) Intact->Photolysis Radical Formation Dimer Homocoupling (Dimerization) Intact->Dimer Dehalogenation Moisture Moisture (H2O) Moisture->Hydrolysis Light UV/Vis Light Light->Photolysis Heat Elevated Temp Heat->Dimer

Primary degradation pathways of 5-Bromo-8-(bromomethyl)quinoxaline triggered by environment.

Section 2: Quantitative Stability Data

To illustrate the critical nature of storage conditions, below is a comparative stability matrix based on accelerated degradation studies of bromomethyl-aromatics[3][6].

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Observed
Benchtop (25°C)Ambient AirAmbient Lab Light< 48 hoursHydroxymethyl derivative, HBr
Desiccator (25°C)Dry AirDark1 - 2 weeksDimers, Oxidation products
Refrigerator (4°C)Ambient AirDark1 - 2 monthsHydroxymethyl derivative
Freezer (-20°C) Argon (Inert) Dark (Amber Vial) > 12 months None (Stable)

Section 3: Self-Validating Protocol for Long-Term Storage

Every time you open a master bottle on the benchtop, you introduce moisture and oxygen. To prevent batch-wide degradation, you must aliquot the material immediately upon receipt. This protocol is self-validating: it includes built-in checks to confirm the integrity of the inert environment.

Protocol: Inert Aliquoting and Cryo-Storage Rationale: Aliquoting limits freeze-thaw cycles and repeated atmospheric exposure. Argon is heavier than air and nitrogen, providing a superior protective "blanket" over the solid.

  • Environmental Validation: Purge a glovebox with high-purity Argon.

    • Validation Check: Ensure the internal oxygen and moisture sensors both read <1 ppm before introducing the compound.

  • Material Transfer: Transfer the sealed master bottle of 5-Bromo-8-(bromomethyl)quinoxaline, pre-weighed amber glass vials, and PTFE-lined caps into the glovebox antechamber. Cycle the vacuum/argon purge three times.

  • Aliquoting: Inside the glovebox, dispense the powder into the amber vials in single-use quantities (e.g., 100 mg per vial).

    • Causality: Amber glass blocks UV/Vis light, preventing radical-induced photodegradation[2][6].

  • Primary Sealing: Cap the vials tightly with PTFE-lined caps.

    • Causality: PTFE is chemically inert and provides a superior moisture barrier compared to standard polyethylene caps.

  • Secondary Containment: Place the aliquoted vials into a secondary vacuum-sealable Mylar bag containing a fresh silica gel desiccant packet[2]. Seal the bag.

  • Cryo-Storage: Remove the bag from the glovebox and immediately transfer it to a -20°C freezer[6].

    • Validation Check: Place a continuous temperature-logging probe in the freezer to ensure the temperature does not fluctuate above -15°C during automated defrost cycles.

StorageWorkflow Start Receive Master Batch 5-Bromo-8-(bromomethyl)quinoxaline Glovebox Transfer to Glovebox (Argon, O2 < 1 ppm) Start->Glovebox Aliquot Aliquot into Amber Vials (Blocks UV/Vis Light) Glovebox->Aliquot Seal Seal with PTFE Caps & Secondary Mylar Bag Aliquot->Seal Store Long-Term Storage (-20°C, Dark, Inert) Seal->Store

Workflow for the inert handling and long-term storage of bromomethylquinoxalines.

Section 4: Troubleshooting & Purity Validation

Q3: My reaction yields have dropped significantly. How can I verify if my 5-Bromo-8-(bromomethyl)quinoxaline has degraded, and can I rescue it? A3: A sudden drop in yield is the classic hallmark of a degraded starting material[2]. You must assess the purity analytically before attempting a rescue.

Protocol: Purity Assessment and Recrystallization

  • NMR Assessment (Self-Validating Step): Dissolve a 5 mg sample in anhydrous CDCl3​ . (Note: Ensure the NMR solvent is stored over molecular sieves to prevent in-situ hydrolysis during the scan). Acquire a 1H NMR spectrum.

    • Intact Compound: The benzylic protons ( −CH2​Br ) should appear as a sharp singlet around 4.5 - 4.9 ppm[6].

    • Degraded Compound: If hydrolysis has occurred, you will observe a new peak corresponding to the hydroxymethyl ( −CH2​OH ) protons, typically shifted slightly upfield, alongside a broad peak for the −OH proton[3][6].

  • TLC Validation: Run a Thin-Layer Chromatography (TLC) plate using a non-polar/polar solvent mixture (e.g., Hexane:Ethyl Acetate 4:1)[2].

    • Validation Check: A pure compound will show a single distinct spot under UV light (254 nm). Multiple spots indicate the presence of degradation products.

  • Rescue (Recrystallization): If degradation is minor (< 10% by NMR integration), you can attempt to rescue the batch.

    • Dissolve the compound in a minimal amount of boiling, anhydrous non-polar solvent (e.g., hexanes or toluene) strictly under an argon atmosphere.

    • Perform a hot filtration to remove insoluble polymeric dimers[5].

    • Allow the filtrate to cool slowly to room temperature, then to 4°C, to induce crystallization.

    • Filter the purified crystals under a stream of argon and dry under high vacuum for 12 hours.

    • Validation Check: Repeat the 1H NMR and TLC steps to confirm the complete disappearance of the hydroxymethyl and dimer peaks before using the reagent in your main synthesis.

References

  • "Preventing degradation of 2-(Bromomethyl)-3-phenylquinoxaline during storage", BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4HAPJP6x8Gs08gyZ4_xAZT4Fnh_81367ICiQUeNEFNY1-ZydfbE9PjSQ_ng9EZF5Ut920LvYJMLjIJjP8u9M0kZtvCtB4fQ1yTwpstuWRysFjKOh4hZjE_bf0mq0zxkUkiKMsmawe9q4F_No2Jbts14xuuxXeGheO-Q8mFZhowXf95-5y-Pzt32TuO4Xoc0mo33vP9maUWjcwiuR7_yuykVEvHcF42w==]
  • "4-(Bromomethyl)benzil stability issues and proper storage conditions", BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-IVl4dHY_3Z56saq8STaWBE6pTUbGwSzmpZ5DMSLaox23dhcz2NY6jkvXzO1yY3eihjQTVTq9Cm39C1lXYi1tihVBH3hAU3SpcrmNJObWZnRpUTbDlKA93BQNzXTw2nWaYUHBWjZN2OPyHa4MJdgXcxQ6AXIkTvercXSflPtrxPw5MnVN64afssXJfWq54enCkVzs1fnctSlvrKDzpQt9]
  • "Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries", Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZJYNe56QipUAjXKr-32OXJs2rkwa5eQH6MONCjxcSjhJxflt0s_tIUW4mQue8T-iMF3gI9GRnJaW3Lv_JyjLbcrC4fDUTWFS-mUx48Fc6QrSHYOzXRp32RhB7JMog9MoGmhanjNbLlg==]
  • "Chemical Degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in Alkaline Conditions", PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm3LxL72alg8wPE929V5DsGOSO7k4mlsahJoLyLC6EdAN78jHWkT98o1f5ZTSPmbyPWJCI2oZUHXDyevvFl4CQKHC1JzhAcTzb2uuuSc01gdNXLXakDC7ugNK24F1oSUrZb-wb]
  • "Managing Thermal Degradation in Reactions with 2,6-Bis(bromomethyl)naphthalene", BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtEMao2tjDxJF_pTBvzP8tIRb-EgXYINrOVaEHzTkj1jUxv69acJUGOmV97NN6WSw5Nw5aX0mHLfVkevp52aEdEvKcg5UncytA5CBq7CVV5RR2fqdpXdN_yEo7QmS2pvdT6iZPfwei_DWLebirtJrWVxk-i331ObWR0O1QDlYb1qnCyqB5H-DLGE4QsoIHN5WmhfsD4wBErWndnJ8UAKryw4uS93ZFNgsL24hY6yY6W4iSZD_23msb0dzhQASzT0QLjDxe5Q==]
  • "WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN", Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEERWAqZeYJzJVAKzUaLJH6K0ze4P3Zb-P0FE30n59_46VcUWMMoZ91uJ8A2esAPQWAdmt0KOH0bkJpZrP_NLO2Q_fY_TNLXjgzJaejaOZWfyYOWFQ1vpYzb9DwiAS0FH_w6tG-poSGwoVNWHgcqA==]

Sources

Troubleshooting

Reducing side reactions and dimerization with 5-Bromo-8-(bromomethyl)quinoxaline

Welcome to the technical support center for 5-Bromo-8-(bromomethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Bromo-8-(bromomethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you to anticipate and overcome challenges in your synthetic endeavors, ensuring efficient and successful outcomes.

Introduction to 5-Bromo-8-(bromomethyl)quinoxaline

5-Bromo-8-(bromomethyl)quinoxaline is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its quinoxaline core is a key pharmacophore found in numerous biologically active compounds, including anticancer and antimicrobial agents.[1][2][3] The presence of a highly reactive bromomethyl group at the 8-position and a bromine atom at the 5-position allows for sequential and site-selective functionalization, making it a valuable building block for the synthesis of complex molecular architectures.

The primary application of this reagent is in alkylation reactions, where the bromomethyl group serves as an electrophile for a wide range of nucleophiles. However, the inherent reactivity of this group can also lead to undesired side reactions, most notably dimerization and the formation of other byproducts. This guide will provide a comprehensive framework for understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 5-Bromo-8-(bromomethyl)quinoxaline?

A1: 5-Bromo-8-(bromomethyl)quinoxaline is predominantly used as an alkylating agent in organic synthesis. The bromomethyl group readily reacts with a variety of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the 5-bromo-quinoxalin-8-ylmethyl moiety. The bromine atom on the quinoxaline ring can subsequently be used for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to further elaborate the molecular structure.

Q2: What is the typical reactivity of the bromomethyl group on the quinoxaline ring?

A2: The bromomethyl group at the 8-position of the quinoxaline ring is analogous to a benzylic bromide. It is highly susceptible to SN2 reactions with soft nucleophiles. The electron-withdrawing nature of the quinoxaline ring system enhances the electrophilicity of the benzylic carbon, making it a potent alkylating agent.

Q3: How should I store 5-Bromo-8-(bromomethyl)quinoxaline to ensure its stability?

A3: Proper storage is crucial to maintain the integrity of this reagent.[4] It is recommended to store 5-Bromo-8-(bromomethyl)quinoxaline in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Exposure to moisture can lead to hydrolysis of the bromomethyl group, while light and elevated temperatures can promote decomposition and dimerization.

Storage Condition Recommendation Rationale
Temperature2-8°C (Refrigerated)Minimizes decomposition and side reactions.
AtmosphereInert (Argon or Nitrogen)Prevents oxidation and hydrolysis.
LightAmber vial or dark containerPrevents photodegradation.
MoistureTightly sealed container with desiccantAvoids hydrolysis of the bromomethyl group.

Q4: What are the main safety precautions when handling this compound?

A4: 5-Bromo-8-(bromomethyl)quinoxaline is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. It is classified as a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide: Side Reactions and Dimerization

Problem 1: Formation of a significant amount of a high molecular weight byproduct, suspected to be a dimer.

Causality: Dimerization is a common side reaction with reactive benzylic halides like 5-Bromo-8-(bromomethyl)quinoxaline. This typically occurs through an intermolecular SN2 reaction where the nitrogen of one quinoxaline molecule acts as a nucleophile, attacking the bromomethyl group of another. This is particularly prevalent under basic conditions or at elevated temperatures.

Troubleshooting Workflow:

start High Dimer Formation cond1 Check Reaction Conditions start->cond1 Analyze cond2 Slow Addition of Reagent cond1->cond2 Optimize cond3 Use of Non-nucleophilic Base cond2->cond3 Optimize cond4 Lower Reaction Temperature cond3->cond4 Optimize result1 Reduced Dimerization cond4->result1 Achieve

Workflow for minimizing dimerization.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) to minimize the rate of the competing dimerization reaction.

  • Slow Addition: Add the 5-Bromo-8-(bromomethyl)quinoxaline solution dropwise to the reaction mixture containing the nucleophile. This maintains a low instantaneous concentration of the alkylating agent, favoring the desired intermolecular reaction over dimerization.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU, or Hunig's base) instead of alkali metal carbonates or hydroxides, which can promote side reactions.

  • Solvent Selection: Use a solvent that adequately dissolves all reactants but does not promote side reactions. Aprotic polar solvents like DMF or acetonitrile are often suitable.

Problem 2: Low yield of the desired alkylated product and the presence of multiple unidentified spots on TLC.

Causality: This issue can arise from several factors, including decomposition of the starting material, reaction with the solvent, or the formation of multiple byproducts. The quinoxaline ring itself can be susceptible to side reactions under certain conditions. For instance, over-oxidation can lead to the formation of quinoxaline N-oxides.[6]

Troubleshooting Workflow:

start Low Yield & Multiple Byproducts check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions If pure optimize_stoichiometry Optimize Stoichiometry check_conditions->optimize_stoichiometry If appropriate purification_strategy Refine Purification optimize_stoichiometry->purification_strategy After reaction success Improved Yield and Purity purification_strategy->success

Troubleshooting workflow for low yield and multiple byproducts.

Solutions:

  • Purity of Starting Material: Ensure the 5-Bromo-8-(bromomethyl)quinoxaline is pure and has not degraded during storage. Impurities can lead to a cascade of side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the quinoxaline ring, which can lead to the formation of N-oxides.[6]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the nucleophile can sometimes lead to double alkylation if the nucleophile has multiple reactive sites.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that can lead to product degradation.

Problem 3: Difficulty in purifying the final product.

Causality: Purification can be challenging due to the formation of byproducts with similar polarity to the desired product.[7] The dimer, for instance, may have comparable solubility and chromatographic behavior.

Solutions:

  • Chromatography: Utilize column chromatography with a high-resolution silica gel. A shallow solvent gradient can improve the separation of closely eluting compounds.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[8] Experiment with different solvent systems to find one that provides good separation from the impurities.

  • Acid/Base Wash: If the impurities are basic (e.g., unreacted amine nucleophiles), an acidic wash during the workup can help remove them.

Experimental Protocols

General Protocol for N-Alkylation of an Amine with 5-Bromo-8-(bromomethyl)quinoxaline

This protocol provides a general starting point for the alkylation of a primary or secondary amine.

Materials:

  • 5-Bromo-8-(bromomethyl)quinoxaline (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of the amine (1.1 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • In a separate flask, dissolve 5-Bromo-8-(bromomethyl)quinoxaline (1.0 eq) in a minimal amount of the reaction solvent.

  • Add the 5-Bromo-8-(bromomethyl)quinoxaline solution dropwise to the amine suspension over 30 minutes at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of a Typical Alkylation Reaction:

reagent1 5-Bromo-8-(bromomethyl)quinoxaline reaction Alkylation Reaction reagent1->reaction reagent2 Nucleophile (e.g., R-NH2) reagent2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., CH3CN) solvent->reaction product Desired Product reaction->product Major Pathway dimer Dimer (Side Product) reaction->dimer Minor Pathway

Schematic of a typical alkylation reaction and potential side product.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Mondal, S., & Ghorai, P. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(1), 136-175.
  • Kwon, Y. S., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
  • BenchChem. (2025). 5-Bromo-6-methoxy-8-nitroquinoline: A Technical Guide to Stability and Storage.
  • Sato, K., et al. (2012). Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Chemical & Pharmaceutical Bulletin, 60(4), 529-533.
  • Brown, A. B., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 82, 146.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • Patel, B. K., et al. (2026). Deciphering the Reactivity of Quinoxaline.
  • BenchChem. (2025). Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance.
  • BenchChem. (2025). Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • Dong, J., & Xu, X. (2023). Isocyanide Heterodimerization-Triggered Three-Component Reaction: Diversity-Oriented Synthesis of Quinoxalines. Organic Letters, 25(14), 2366–2371.
  • Sain, A., et al. (2025).
  • Wan, J.-P., & Wei, L. Quinoxaline Synthesis by Domino Reactions.
  • PubChem. 5-Bromoquinoline-8-carboxaldehyde. [Link]

  • NextSDS. 5-BroMo-8-(broMoMethyl)quinoxaline — Chemical Substance Information. [Link]

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
  • BenchChem. (2025).
  • Sharma, V., et al. Exploring Potential of Quinoxaline Moiety.
  • Wang, X., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 148-155.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Ota, E., et al. (2017). α-FUNCTIONALIZATION OF TETRAHYDROISOQUINOLINES WITH ACTIVATED ALKYL BROMIDE UNDER PHOTOREDOX. Heterocycles, 95(2), 738.
  • Li, Y., et al. (2023). Base-mediated denitrative C3-alkylation of quinoxaline derivatives. Organic & Biomolecular Chemistry.
  • Reddit. (2024).
  • Zhang, Y., et al. (2026). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Organic Chemistry Frontiers.
  • Der Pharma Chemica. (2015).

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-8-(bromomethyl)quinoxaline vs 5-bromo-8-methylquinoxaline reactivity

As a Senior Application Scientist, selecting the appropriate functionalized building block is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. When working with quinoxaline d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate functionalized building block is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. When working with quinoxaline derivatives—privileged scaffolds in medicinal chemistry and materials science—understanding the nuanced reactivity between 5-Bromo-8-(bromomethyl)quinoxaline and 5-bromo-8-methylquinoxaline is essential.

This guide provides an objective, mechanistic comparison of these two building blocks, detailing their orthogonal reactivity profiles, structural causality, and field-proven experimental protocols to guide your synthetic strategy.

Structural and Electronic Causality: The Quinoxaline Core

To understand the divergent reactivity of these two molecules, we must first analyze the electronic environment dictated by the quinoxaline core. The benzopyrazine system contains two highly electronegative nitrogen atoms that exert a strong inductive and resonance electron-withdrawing effect.

  • In 5-Bromo-8-methylquinoxaline[1]: The C8-methyl group is relatively unactivated. While the electron-deficient ring slightly increases the acidity of the C(sp3)-H bonds compared to a standard toluene derivative, the methyl group remains inert to nucleophiles. Its primary utility lies in transition-metal-catalyzed cross-coupling at the C5-aryl bromide (Ar-Br) position, or as a precursor for radical halogenation[2].

  • In 5-Bromo-8-(bromomethyl)quinoxaline[3]: The substitution of a hydrogen atom for a bromine creates a highly reactive benzylic-like electrophile. The electron-withdrawing quinoxaline ring severely destabilizes any potential carbocation, effectively shutting down SN​1 pathways. However, it significantly lowers the activation energy for bimolecular nucleophilic substitution ( SN​2 ) by stabilizing the transition state. This allows for rapid, chemoselective alkylation at the -CH2Br site without disturbing the C5 Ar-Br bond[4].

Reactivity Mapping & Orthogonal Functionalization

The true power of 5-Bromo-8-(bromomethyl)quinoxaline lies in its bifunctionality. It allows for a programmed, orthogonal functionalization sequence: first, a metal-free SN​2 reaction at the bromomethyl group, followed by a transition-metal-catalyzed cross-coupling at the aryl bromide.

ReactivityMap A 5-Bromo-8-methylquinoxaline B Radical Bromination (NBS, AIBN, 80°C) A->B C(sp3)-H Activation C Cross-Coupling (Pd-Cat, R-B(OH)2) A->C Ar-Br Reactivity E 5-Bromo-8-(bromomethyl)quinoxaline B->E Halogenation D 5-Substituted-8-methylquinoxaline C->D F Nucleophilic Substitution (SN2) (Amines, Alcohols, Thiols) E->F Highly Electrophilic -CH2Br G 5-Bromo-8-(Nu-methyl)quinoxaline F->G Rapid SN2 H Orthogonal Cross-Coupling (Pd-Cat, R'-B(OH)2) G->H Retained Ar-Br I 5,8-Disubstituted Quinoxaline H->I Late-Stage Diversification

Divergent and orthogonal reactivity pathways of 8-methyl vs 8-(bromomethyl) quinoxalines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.

Protocol A: Radical Bromination of 5-Bromo-8-methylquinoxaline

Objective: Convert the inert C8-methyl group into a reactive electrophilic handle via C(sp3)-H activation[2].

Mechanistic Causality: Azobisisobutyronitrile (AIBN) thermally decomposes to provide the initial radical. N-Bromosuccinimide (NBS) provides a constant, low steady-state concentration of Br2​ to propagate the radical chain. This controlled concentration is critical to favor mono-bromination over di-bromination at the benzylic position[2].

Step-by-Step Execution:

  • Initiation: Dissolve 5-Bromo-8-methylquinoxaline (1.0 eq) in anhydrous acetonitrile (MeCN). MeCN is selected for its polarity and high boiling point, which accommodates the thermal decomposition of the initiator[2].

  • Reagent Addition: Add NBS (1.05 to 2.3 eq, depending on desired conversion rate) and AIBN (0.05 eq) at room temperature[2].

  • Propagation: Elevate the temperature to 60 °C and stir for 16 hours. Causality: The electron-withdrawing nature of the quinoxaline ring slows the hydrogen atom transfer (HAT) step, necessitating extended reaction times[2].

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (EtOAc). The insoluble succinimide by-product will precipitate and must be removed via filtration. Wash the filtrate with saturated brine and dry over Na2​SO4​ [2].

Self-Validation Parameters:

  • TLC: Monitor using Hexanes/EtOAc. The bromomethyl product will exhibit a distinct Rf​ shift due to the polarizable aliphatic bromine.

  • 1H NMR: Confirm success by the complete disappearance of the Ar- CH3​ singlet (approx. 2.7-2.8 ppm) and the emergence of a new, deshielded - CH2​Br singlet at approx. 4.9-5.1 ppm.

Protocol B: Chemoselective SN​2 Alkylation of 5-Bromo-8-(bromomethyl)quinoxaline

Objective: Construct complex architectures via nucleophilic substitution without triggering premature cross-coupling at the Ar-Br site, a method frequently utilized in the synthesis of complex APIs such as α4β7 integrin inhibitors[4].

Mechanistic Causality: Using a mild, insoluble inorganic base ( K2​CO3​ ) in a polar aprotic solvent (DMF) drastically accelerates the SN​2 reaction. The solvent solvates the potassium cation, leaving the nucleophile highly reactive, while the mild base scavenges generated HBr without acting as a competing nucleophile[4].

Step-by-Step Execution:

  • Preparation: Suspend 5-Bromo-8-(bromomethyl)quinoxaline (1.0 eq) and K2​CO3​ (2.0 eq) in anhydrous DMF at 0 °C.

  • Nucleophilic Attack: Add the nucleophile (e.g., a primary amine or chiral auxiliary, 1.1 eq) dropwise[4]. Causality: Starting at 0 °C controls the exothermic SN​2 attack and suppresses potential bis-alkylation side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. The high electrophilicity of the bromomethyl group eliminates the need for heating.

  • Workup: Quench with ice water to precipitate the product, or extract with EtOAc/ H2​O to remove the DMF.

Self-Validation Parameters:

  • LC-MS: The mass spectrum must show the retention of the Ar-Br isotopic signature (a distinct 1:1 ratio of M / M+2 peaks) while exhibiting a mass shift corresponding to the loss of the aliphatic bromine and the addition of the nucleophile[4].

  • 1H NMR: The characteristic - CH2​Br singlet (~5.0 ppm) will shift upfield to ~3.8-4.2 ppm, validating the displacement of the bromine atom.

Comparative Quantitative Data

The following table summarizes the operational differences between the two building blocks to guide procurement and synthetic planning.

Property5-Bromo-8-methylquinoxaline5-Bromo-8-(bromomethyl)quinoxaline
CAS Number 1360599-43-4[1]1360599-45-6[3]
Primary Reactive Site C5-Bromide (Ar-Br)C8-Bromomethyl (- CH2​Br )
C8 Reactivity Profile Inert under standard conditions; requires radical activation[2]Highly electrophilic; undergoes rapid, metal-free SN​2 [4]
Orthogonal Functionalization Single-site (Ar-Br) unless C8 is pre-activatedDual-site: SN​2 at C8, followed by Pd-catalysis at C5[4]
Storage & Stability High stability (Stable at RT)Moderate (Requires cold storage, moisture-sensitive)
Strategic Application Precursor for radical bromination; direct cross-couplingDirect alkylating agent for complex API synthesis[4]

Conclusion & Strategic Selection

The choice between these two quinoxaline derivatives dictates your synthetic workflow. 5-Bromo-8-methylquinoxaline is highly stable and ideal if your immediate synthetic step involves functionalizing the C5 position via Suzuki or Buchwald-Hartwig coupling, leaving the methyl group as a passive spectator.

Conversely, 5-Bromo-8-(bromomethyl)quinoxaline is a premium bifunctional hub. It should be selected when your strategy requires building complexity at the C8 position first (via amines, thiols, or alcohols) under mild conditions, reserving the C5 aryl bromide for late-stage diversification.

References

  • NextSDS : "5-Bromo-8-methylquinoxaline — Chemical Substance Information" -[1]

  • ChemicalBook : "5-Bromo-8-methylquinoxaline synthesis" -[2]

  • CymitQuimica : "5-Bromo-8-(bromomethyl)quinoxaline" -[3]

  • Google Patents : "WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN" -[4]

Sources

Comparative

HPLC method validation for testing 5-Bromo-8-(bromomethyl)quinoxaline purity

Advanced HPLC Method Validation for 5-Bromo-8-(bromomethyl)quinoxaline: Core-Shell vs. Fully Porous Architectures As a Senior Application Scientist, developing an analytical method for reactive pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Validation for 5-Bromo-8-(bromomethyl)quinoxaline: Core-Shell vs. Fully Porous Architectures

As a Senior Application Scientist, developing an analytical method for reactive pharmaceutical intermediates requires more than just achieving baseline separation—it requires a deep understanding of molecular kinetics.

Testing the purity of 5-Bromo-8-(bromomethyl)quinoxaline presents a specific kinetic challenge. The bromomethyl moiety is highly susceptible to nucleophilic attack and solvolysis. In the presence of aqueous mobile phases, it undergoes rapid to form 5-bromo-8-(hydroxymethyl)quinoxaline[1]. If an HPLC method utilizes a long run time, the analyte will degrade on-column, leading to artifactual impurity reporting that misrepresents the true purity of the bulk batch.

To solve this, our analytical strategy must prioritize ultra-fast elution without sacrificing the theoretical plates required to resolve the parent compound from its degradation products.

Mechanistic Insight: The Case for Core-Shell Technology

Traditional HPLC methods rely on 5.0 µm fully porous silica columns. However, fully porous particles suffer from significant eddy dispersion and long intra-particle diffusion paths, which broaden peaks and necessitate longer run times[2].

By transitioning to Superficially Porous Particles (Core-Shell) , we fundamentally alter the mass transfer kinetics. A core-shell particle (e.g., 2.6 µm) features a solid, impermeable silica core surrounded by a thin porous outer shell. This architecture drastically shortens the diffusion path of the analyte into and out of the stationary phase[3]. The result is UHPLC-level efficiency (sharper peaks and higher resolution) at standard HPLC backpressures, allowing us to elute the reactive bromomethyl compound before artifactual hydrolysis can occur[4].

G A 5-Bromo-8-(bromomethyl)quinoxaline (Target Analyte) B Hydrolysis (H2O in Mobile Phase) A->B D HPLC Resolution Target (Rs > 2.0, Fast Elution) A->D C 5-Bromo-8-(hydroxymethyl)quinoxaline (Primary Degradant) B->C C->D

Caption: Degradation pathway of bromomethyl quinoxaline and HPLC resolution target.

Performance Comparison: Core-Shell vs. Fully Porous Columns

To objectively justify the method parameters, we compared a standard Fully Porous C18 column against a modern Core-Shell C18 column under identical mobile phase conditions.

Chromatographic ParameterFully Porous C18 (5.0 µm)Core-Shell C18 (2.6 µm)Causality / Analytical Impact
Particle Architecture Solid porous silicaSolid core, porous shellCore-shell limits intra-particle diffusion depth.
Theoretical Plates (N) ~80,000 N/m~240,000 N/mTighter peak widths improve sensitivity and resolution.
System Backpressure ~120 bar~280 barCore-shell operates safely within standard HPLC limits (<400 bar).
Total Run Time 15.0 min4.5 minFaster elution minimizes on-column hydrolysis of the reactive group.
Resolution (Rs) 1.84.2Superior baseline separation between parent and hydroxymethyl degradant.

Self-Validating Experimental Methodology

A robust protocol must be a self-validating system. We achieve this by embedding a System Suitability Test (SST) directly into the sequence, ensuring the system proves its own resolving power before analyzing unknown samples.

Step 1: Sample Preparation (Causality-Driven)
  • Causality: Because the bromomethyl group degrades rapidly in water, using a standard 50:50 Water:Methanol diluent will cause the sample to degrade in the autosampler prior to injection.

  • Protocol: Prepare all stock and working solutions (1.0 mg/mL) in 100% anhydrous Acetonitrile . Store samples in amber autosampler vials at 4°C to prevent thermal solvolysis and photo-degradation.

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 30% B to 90% B over 4.0 minutes, hold for 1 minute, re-equilibrate for 2 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) at 270 nm.

Step 3: Self-Validating System Suitability Protocol

Before any batch release, the system must pass the following automated checks:

  • Blank Injection: Inject anhydrous Acetonitrile to verify baseline stability and absence of ghost peaks.

  • Resolution Mix (SST): Inject a standard of 5-Bromo-8-(bromomethyl)quinoxaline spiked with exactly 1.0% of the synthesized 5-bromo-8-(hydroxymethyl)quinoxaline degradant.

  • Validation Gate: The sequence is programmed to automatically halt unless Resolution (Rs) > 2.0 and Tailing Factor (Tf) < 1.5.

ICH Q2(R2) Method Validation Results

The method was rigorously validated in accordance with the latest for analytical procedures[5],[6],[7].

G Start Method Optimization (Core-Shell C18) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (0.1 - 150 µg/mL) Spec->Lin Prec Precision & Accuracy (Recovery & RSD) Lin->Prec Rob Robustness (pH, Temp, Flow) Prec->Rob

Caption: Stepwise ICH Q2(R2) HPLC validation workflow for reactive intermediates.

ICH Q2(R2) ParameterAcceptance CriteriaCore-Shell C18 ResultsValidation Status
Specificity No interference at analyte RTPeak purity angle < purity threshold (DAD)Pass
Linearity R² ≥ 0.999R² = 0.9998Pass
Range 80% to 120% of target conc.0.1 to 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.5% (across 3 levels)Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)0.65%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass

Conclusion

When analyzing highly reactive intermediates like 5-Bromo-8-(bromomethyl)quinoxaline, the analytical method must outpace the molecule's degradation kinetics. By leveraging the enhanced mass transfer properties of core-shell column architectures and strictly controlling the sample diluent environment, we eliminate artifactual hydrolysis. The resulting method is not only fully compliant with ICH Q2(R2) standards but serves as a highly reliable, self-validating system for pharmaceutical quality control.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".[Link]

  • Phenomenex. "Core-Shell & Porous Column Tech".[Link]

  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC".[Link]

  • Journal of Chromatographic Science (PubMed). "Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound".[Link]

Sources

Validation

A Comparative Guide to Leaving Group Efficacy in 5-Bromo-8-(bromomethyl)quinoxaline: Mechanistic Insights and Synthetic Strategies

Introduction 5-Bromo-8-(bromomethyl)quinoxaline is a versatile heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1][2][3] Its utility stems from the presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-8-(bromomethyl)quinoxaline is a versatile heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1][2][3] Its utility stems from the presence of two distinct bromine atoms, each offering a handle for synthetic modification through nucleophilic substitution. However, the reactivity of these two positions—the C5 aromatic bromine and the C8 benzylic bromine—differs dramatically. Understanding the principles that govern their efficacy as leaving groups is paramount for designing selective and efficient synthetic routes.

This in-depth guide provides a comparative analysis of the two bromine leaving groups in 5-Bromo-8-(bromomethyl)quinoxaline. We will dissect the underlying reaction mechanisms, present experimental data and protocols, and offer field-proven insights to enable researchers, scientists, and drug development professionals to strategically leverage the unique reactivity of this scaffold.

Part 1: Fundamental Principles of Nucleophilic Substitution

A nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient electrophilic center, displacing a leaving group.[4] The efficacy of the leaving group is a critical factor determining the reaction's feasibility and rate. A good leaving group is a species that can stabilize the negative charge it accepts upon bond cleavage; typically, these are the conjugate bases of strong acids.[5][6]

The two bromine atoms in our target molecule are attached to carbons with different hybridizations, dictating fundamentally different substitution pathways:

  • Substitution at sp³ Carbon (The C8-Bromomethyl Group): This is a benzylic halide. Reactions at this site proceed via well-established SN1 or SN2 mechanisms. The choice is influenced by the nucleophile's strength, solvent polarity, and steric hindrance.[7][8]

  • Substitution at sp² Carbon (The C5-Bromo Group): This is an aryl halide. Direct SN1 or SN2 reactions are highly disfavored at sp² centers. Instead, substitution occurs through a multi-step Nucleophilic Aromatic Substitution (SNAr) mechanism, which has its own unique set of requirements.[9][10]

Part 2: The Highly Labile C8-Bromomethyl Group

The bromine atom on the 8-methyl group is attached to a primary, benzylic, sp³-hybridized carbon. This position is highly activated towards nucleophilic substitution for two key reasons:

  • SN2 Pathway: The primary carbon is sterically accessible, allowing for a concerted backside attack by a nucleophile, which is characteristic of the SN2 mechanism.[8][11]

  • SN1 Pathway: Dissociation of the bromide ion generates a primary benzylic carbocation. This carbocation is significantly stabilized by resonance with the quinoxaline ring system, making an SN1 pathway also viable, particularly with weaker nucleophiles in protic solvents.[12]

Due to this dual reactivity, the C8-bromomethyl group is an excellent electrophilic site that reacts readily under mild conditions.

Representative Experimental Data: Substitution at C8

The following table summarizes typical conditions for the selective substitution of the C8-bromomethyl group.

NucleophileReagent ExampleSolventBaseTemperature (°C)Typical Yield (%)
Amine PiperidineAcetonitrile (MeCN)K₂CO₃Room Temp>90
Alkoxide Sodium MethoxideMethanol (MeOH)-0 to Room Temp>95
Thiolate Sodium ThiophenoxideDimethylformamide (DMF)-Room Temp>90
Cyanide Sodium CyanideDimethyl Sulfoxide (DMSO)-50~85
Diagram: Reaction Pathways at the C8-Bromomethyl Position

The diagram below illustrates the competing SN1 and SN2 mechanisms for nucleophilic substitution at the benzylic C8 position.

G cluster_sn2 SN2 Pathway (Strong Nucleophile) cluster_sn1 SN1 Pathway (Weak Nucleophile) SN2_Start Quinoxaline-CH₂Br + Nu⁻ SN2_TS [Nu---CH₂(Quinoxaline)---Br]⁻ ᵟ SN2_Start->SN2_TS SN2_Prod Quinoxaline-CH₂Nu + Br⁻ SN2_TS->SN2_Prod SN1_Start Quinoxaline-CH₂Br SN1_Carbocation Quinoxaline-CH₂⁺ + Br⁻ SN1_Start->SN1_Carbocation SN1_Attack + Nu⁻ SN1_Carbocation->SN1_Attack SN1_Prod Quinoxaline-CH₂Nu SN1_Attack->SN1_Prod SNAr_Mechanism Start 5-Bromoquinoxaline + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Addition (Slow, RDS) Product 5-Nu-Quinoxaline + Br⁻ Meisenheimer->Product Elimination (Fast) Workflow Start 5-Bromo-8-(bromomethyl)quinoxaline Step1 Step 1: Benzylic Substitution Start->Step1 Conditions1 Nucleophile 1 (Nu¹) Mild Conditions (e.g., K₂CO₃, MeCN, RT) Step1->Conditions1 Product1 5-Bromo-8-(CH₂-Nu¹)quinoxaline Step1->Product1 Step2 Step 2: Aromatic Substitution Product1->Step2 Conditions2 Nucleophile 2 (Nu²) Harsh Conditions (e.g., NaH, NMP, 150°C) Step2->Conditions2 Product2 5-(Nu²)-8-(CH₂-Nu¹)quinoxaline Step2->Product2

Sources

Comparative

A Comparative Spectroscopic Guide to 5-Bromo-8-(bromomethyl)quinoxaline and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of 5-Bromo-8-(bromomethyl)quinoxaline with its key structural analogs. By examining their Nuclear Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-Bromo-8-(bromomethyl)quinoxaline with its key structural analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a comprehensive resource for the identification, characterization, and quality control of these important heterocyclic compounds. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] A thorough understanding of their spectroscopic properties is therefore essential for advancing drug discovery and development.

Molecular Structures and Spectroscopic Overview

The compounds under comparison are presented below. Their structural variations, specifically the presence and nature of substituents on the quinoxaline core, give rise to distinct spectroscopic signatures. This guide will dissect these differences to provide a clear understanding of structure-spectra relationships.

Molecular Structures cluster_main Target Compound cluster_analogs Structural Analogs A 5-Bromo-8-(bromomethyl)quinoxaline C₉H₆Br₂N₂ MW: 301.97 B Quinoxaline C₈H₆N₂ MW: 130.15 C 5-Bromo-8-methylquinoxaline C₉H₇BrN₂ MW: 223.07 D 5,8-Dibromoquinoxaline C₈H₄Br₂N₂ MW: 287.94 E 8-(Hydroxymethyl)-5-bromoquinoxaline (Predicted)

Caption: Molecular structures of the target compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds.[2] The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each nucleus.

¹H NMR Spectral Comparison

The ¹H NMR spectra of quinoxaline derivatives are characterized by signals in the aromatic region, typically between 7.5 and 9.0 ppm. The introduction of substituents significantly influences the chemical shifts of the aromatic protons due to their electronic and steric effects.

CompoundH-2, H-3 (ppm)H-6, H-7 (ppm)Other Signals (ppm)
5-Bromo-8-(bromomethyl)quinoxaline ~8.9 (s)~7.8-8.2 (m)~5.0 (s, -CH₂Br)
Quinoxaline 8.82 (s)7.73 (dd), 8.07 (dd)-
5-Bromo-8-methylquinoxaline ~8.8 (s)~7.6-8.0 (m)~2.8 (s, -CH₃)
5,8-Dibromoquinoxaline 8.95 (s)8.11 (s)-
8-(Hydroxymethyl)-5-bromoquinoxaline (Predicted) ~8.8 (s)~7.7-8.1 (m)~4.9 (s, -CH₂OH), ~4.5 (br s, -OH)

Note: Predicted data is based on established substituent effects and data from closely related structures.

Analysis of ¹H NMR Data:

  • Quinoxaline Protons (H-2, H-3): The two protons on the pyrazine ring of the parent quinoxaline are chemically equivalent and appear as a sharp singlet at approximately 8.82 ppm. This downfield shift is due to the deshielding effect of the two nitrogen atoms. In the substituted analogs, this singlet remains a characteristic feature, with minor shifts depending on the electronic nature of the substituents on the benzene ring.

  • Effect of Bromine Substitution: The introduction of a bromine atom at the 5-position causes a downfield shift of the peri-proton (H-6), a phenomenon well-documented in the NMR of halogenated aromatic compounds. In 5,8-dibromoquinoxaline, the symmetry of the molecule results in a singlet for the equivalent H-6 and H-7 protons.

  • Effect of the Bromomethyl Group: The most significant difference in the spectrum of 5-Bromo-8-(bromomethyl)quinoxaline is the appearance of a singlet at approximately 5.0 ppm, corresponding to the methylene protons of the bromomethyl group. The chemical shift of these protons is influenced by the electronegativity of the adjacent bromine atom.

  • Comparison with Analogs: The methyl group in 5-bromo-8-methylquinoxaline gives rise to a singlet at a more upfield position (~2.8 ppm) compared to the bromomethyl group, reflecting the lower electronegativity of carbon compared to bromine. In the predicted spectrum of 8-(hydroxymethyl)-5-bromoquinoxaline, the methylene protons are expected to appear at a slightly more upfield position than in the bromomethyl analog, and a broad singlet for the hydroxyl proton would also be present.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the carbon atoms in the quinoxaline ring are sensitive to the nature and position of the substituents.

CompoundC-2, C-3 (ppm)C-5, C-8 (ppm)C-6, C-7 (ppm)C-9, C-10 (ppm)Other Signals (ppm)
5-Bromo-8-(bromomethyl)quinoxaline ~145-147~120, ~135~130-132~140-142~30 (-CH₂Br)
Quinoxaline 145.2129.5129.2141.6-
5-Bromo-8-methylquinoxaline ~144-146~118, ~138~129-131~140-142~20 (-CH₃)
5,8-Dibromoquinoxaline 145.9121.3133.3140.0-
8-(Hydroxymethyl)-5-bromoquinoxaline (Predicted) ~145-147~119, ~140~129-131~140-142~60 (-CH₂OH)

Note: Predicted data is based on established substituent effects and data from closely related structures.

Analysis of ¹³C NMR Data:

  • Quinoxaline Carbons: The carbon atoms of the pyrazine ring (C-2 and C-3) resonate at approximately 145 ppm. The bridgehead carbons (C-9 and C-10) are found further downfield at around 141 ppm.

  • Effect of Bromine Substitution: The carbon atom directly attached to the bromine (C-5 and C-8 in the dibromo analog) experiences a significant shielding effect, resulting in an upfield shift of its resonance. This is a typical "heavy atom" effect.

  • Effect of Alkyl and Functionalized Alkyl Groups: The carbon of the bromomethyl group in the target compound is expected to resonate at around 30 ppm. In comparison, the methyl carbon in 5-bromo-8-methylquinoxaline appears at a more upfield position (~20 ppm), while the hydroxymethyl carbon in the corresponding analog is predicted to be further downfield (~60 ppm) due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[3] The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.

CompoundC=N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
5-Bromo-8-(bromomethyl)quinoxaline ~1580-1620~1450-1550~3000-3100~600-700~1250 (CH₂ wag)
Quinoxaline ~1580-1620~1450-1550~3000-3100--
5-Bromo-8-methylquinoxaline ~1580-1620~1450-1550~3000-3100~600-700~2920 (CH₃ stretch)
5,8-Dibromoquinoxaline ~1580-1620~1450-1550~3000-3100~600-700-
8-(Hydroxymethyl)-5-bromoquinoxaline (Predicted) ~1580-1620~1450-1550~3000-3100~600-700~3200-3600 (O-H stretch, broad)

Analysis of IR Data:

  • Quinoxaline Core Vibrations: All the compounds exhibit characteristic absorptions for the C=N stretching of the pyrazine ring and the C=C stretching of the aromatic rings in the 1450-1620 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

  • C-Br Stretching: The presence of bromine is indicated by a characteristic C-Br stretching vibration in the fingerprint region, typically between 600 and 700 cm⁻¹. This band would be present in all the brominated analogs.

  • Bromomethyl Group Vibrations: 5-Bromo-8-(bromomethyl)quinoxaline will show additional bands corresponding to the vibrations of the CH₂Br group, such as the CH₂ wagging mode around 1250 cm⁻¹.

  • Comparison with Analogs: The IR spectrum of 5-bromo-8-methylquinoxaline will display characteristic C-H stretching and bending vibrations for the methyl group. The predicted spectrum of 8-(hydroxymethyl)-5-bromoquinoxaline would be distinguished by a broad O-H stretching band in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
5-Bromo-8-(bromomethyl)quinoxaline 300/302/304 (M⁺)221/223 ([M-Br]⁺), 142 ([M-Br-HBr]⁺)
Quinoxaline 130 (M⁺)103 ([M-HCN]⁺)
5-Bromo-8-methylquinoxaline 222/224 (M⁺)143 ([M-Br]⁺)
5,8-Dibromoquinoxaline 286/288/290 (M⁺)207/209 ([M-Br]⁺), 128 ([M-2Br]⁺)
8-(Hydroxymethyl)-5-bromoquinoxaline (Predicted) 238/240 (M⁺)209/211 ([M-CHO]⁺), 159 ([M-Br-H]⁺)

Analysis of Mass Spectrometry Data:

  • Isotopic Patterns of Bromine: A key feature in the mass spectra of the brominated compounds is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in molecular ion peaks (and fragment ions containing bromine) appearing as doublets of nearly equal intensity, separated by 2 m/z units. For molecules with two bromine atoms, a characteristic 1:2:1 triplet pattern is observed for the molecular ion.

  • Fragmentation of 5-Bromo-8-(bromomethyl)quinoxaline: The molecular ion of the target compound will exhibit a 1:2:1 isotopic pattern at m/z 300, 302, and 304. A primary fragmentation pathway is the loss of a bromine radical from the bromomethyl group to give a relatively stable benzylic-type carbocation at m/z 221/223. Subsequent loss of HBr would lead to a fragment at m/z 142.

  • Fragmentation of Analogs: Quinoxaline itself shows a characteristic loss of HCN. The brominated analogs primarily lose a bromine radical. 5,8-Dibromoquinoxaline can lose one or both bromine atoms. The predicted fragmentation of 8-(hydroxymethyl)-5-bromoquinoxaline would likely involve the loss of a formyl radical (CHO).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

NMR Workflow A Sample Preparation B Dissolve 5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Instrument Setup D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Data Acquisition G->H I Acquire ¹H and ¹³C Spectra H->I J Data Processing I->J K Fourier Transform, Phasing, and Baseline Correction J->K

Caption: A generalized workflow for NMR sample preparation and analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified quinoxaline derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 5-Bromo-8-(bromomethyl)quinoxaline and its structural analogs. The presence of bromine and the bromomethyl group in the target compound leads to distinct and readily identifiable features in each type of spectrum. By understanding these spectroscopic signatures, researchers can confidently identify these compounds, assess their purity, and gain valuable insights into their electronic and structural properties, thereby facilitating their application in drug discovery and materials science.

References

  • MDPI. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Retrieved from [Link]

  • European Journal of Chemistry. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. Retrieved from [Link]

  • NIST WebBook. (n.d.). Quinoxaline. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

  • PMC. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Retrieved from [Link]

  • CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]

  • MDPI. (2026). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][4][5]. Retrieved from [Link]

  • ACG Publications. (2023). An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • PJSIR. (n.d.). STUDIES ON HETEROCYCLICS Part III. The IR Spectra of Some Quinoxaline N-oxides. Retrieved from [Link]

  • Asian Journal of Applied Sciences. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • MDPI. (2025). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-8-(bromomethyl)quinoline (C10H7Br2N). Retrieved from [Link]

  • NextSDS. (n.d.). 5-BroMo-8-(broMoMethyl)quinoxaline — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-8-carboxaldehyde. Retrieved from [Link]

  • Scirp.org. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

  • OUCI. (2017). Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Retrieved from [Link]

Sources

Validation

Benchmarking 5-Bromo-8-(bromomethyl)quinoxaline in Integrin Antagonist Discovery

The pursuit of selective α4β7 integrin antagonists for the treatment of inflammatory bowel diseases (IBD)—such as Crohn’s disease and ulcerative colitis—relies heavily on the strategic selection of heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Drug Discovery & Development

The pursuit of selective α4β7 integrin antagonists for the treatment of inflammatory bowel diseases (IBD)—such as Crohn’s disease and ulcerative colitis—relies heavily on the strategic selection of heterocyclic building blocks[1]. The α4β7 integrin mediates lymphocyte trafficking to the gut via interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1)[1]. Blocking this pathway requires a core scaffold that can precisely orient pharmacophores while maintaining favorable physicochemical properties.

In recent pipeline developments, 5-Bromo-8-(bromomethyl)quinoxaline (CAS: 1360599-45-6) has emerged as a privileged, bifunctional linchpin[2]. This guide benchmarks its utility against alternative quinoxaline and quinoline derivatives, providing a comprehensive analysis of its orthogonal reactivity, structural advantages, and validated synthetic methodologies.

The Chemical Rationale: Why This Scaffold?

In drug discovery, the value of a building block is dictated by its synthetic versatility and its impact on the final Active Pharmaceutical Ingredient (API)'s ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

5-Bromo-8-(bromomethyl)quinoxaline offers a highly specific "orthogonal" reactivity profile:

  • The 8-(bromomethyl) group: Acts as a highly electrophilic site for SN​2 displacement. This allows for the rapid, chemoselective installation of complex amine or ether appendages without affecting the rest of the ring.

  • The 5-bromo position: Serves as an inert handle during the initial alkylation. Once the pharmacophore is attached, this position is activated for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to extend the aromatic system and tune target affinity[1].

  • The Quinoxaline Core: Compared to a traditional quinoline core, the extra nitrogen atom in quinoxaline lowers the overall lipophilicity (ClogP) and introduces a new hydrogen-bond acceptor. This frequently improves aqueous solubility and alters the metabolic degradation profile, a critical factor for oral bioavailability.

Workflow BB 5-Bromo-8-(bromomethyl) quinoxaline SN2 Chemoselective SN2 (Amine/Ether) BB->SN2 INT 5-Bromo Intermediate (Stable Handle) SN2->INT PD Pd-Catalyzed Cross-Coupling INT->PD API Final API (Integrin Antagonist) PD->API

Bifunctional synthetic workflow exploiting orthogonal reactivity of the quinoxaline scaffold.

Benchmarking Data: Quinoxaline vs. Alternatives

To objectively evaluate 5-Bromo-8-(bromomethyl)quinoxaline, we benchmarked it against two common alternatives: 6-(bromomethyl)quinoxaline (which lacks the cross-coupling handle) and 5-bromo-8-(bromomethyl)quinoline (a carbon-analog core).

The data below represents standardized in-house models using morpholine for the SN​2 reaction and phenylboronic acid for the Suzuki coupling.

Table 1: Synthetic Efficiency & Reactivity Comparison
Building Block SN​2 Alkylation YieldPd-Coupling YieldOrthogonal HandlesPrimary Limitation
5-Bromo-8-(bromomethyl)quinoxaline 86% 78% Yes (Aliphatic Br, Aromatic Br) Requires strict temperature control during SN​2 .
6-(bromomethyl)quinoxaline89%N/ANoLacks a halogen handle for late-stage diversification.
5-bromo-8-(bromomethyl)quinoline82%68%Yes (Aliphatic Br, Aromatic Br)Slower oxidative addition due to less electron-deficient ring.
Table 2: Physicochemical & Pharmacological Impact (Proxy API)
Core Scaffold in Final APICalculated ClogPAqueous Solubility (pH 7.4)α4β7 Target Affinity ( IC50​ proxy)
Quinoxaline (Target) 3.1 High (>100 µg/mL) ~12 nM
Quinoline (Alternative)4.2Low (<20 µg/mL)~25 nM

Analysis: The quinoxaline core significantly outperforms the quinoline core in physicochemical properties. The electron-deficient nature of the pyrazine ring within the quinoxaline system also accelerates the oxidative addition step in the Suzuki coupling, resulting in a 10% higher yield compared to the quinoline analog.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt the workflow.

Protocol A: Chemoselective SN​2 Alkylation

Objective: Attach the primary pharmacophore (e.g., a secondary amine) to the 8-methyl position without displacing the 5-bromo group.

  • Preparation: Dissolve 5-Bromo-8-(bromomethyl)quinoxaline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that perfectly solvates the reactants while leaving the amine nucleophile unsolvated and highly reactive, accelerating the SN​2 pathway.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq).

    • Causality: K2​CO3​ is a mild, insoluble base. It acts as an acid scavenger to neutralize the HBr byproduct. We explicitly avoid stronger, soluble bases (like DBU or NaH) to prevent unwanted elimination reactions or premature hydrolysis of the bromomethyl group.

  • Nucleophile Addition: Cool the mixture to 0°C. Dropwise add the secondary amine (1.1 eq), then allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation Mechanism (IPC): Monitor the reaction via LC-MS. The basic conditions are validated as safe if the starting material ( m/z ~302 for 79Br/81Br isotopes) disappears and the product mass appears without the formation of a des-bromo impurity ( m/z ~223). If the des-bromo mass appears, the base is too strong or the solvent is wet.

  • Workup: Quench with ice water, extract with Ethyl Acetate, wash with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Extend the scaffold at the 5-position to optimize binding pocket interactions.

  • Preparation: Combine the 5-bromoquinoxaline intermediate from Protocol A (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 eq) and Sodium Carbonate ( Na2​CO3​ ) (3.0 eq).

    • Causality: The 5-bromo position on the electron-deficient quinoxaline ring is highly activated. Pd(dppf)Cl2​ is chosen because its bidentate phosphine ligand (dppf) prevents catalyst deactivation and suppresses competitive reductive debromination. The biphasic Dioxane/Water system ensures both the organic substrates and the inorganic base remain in solution.

  • Degassing: Purge the reaction vessel with Argon for 10 minutes, then heat to 85°C for 6 hours.

  • Self-Validation Mechanism (IPC): Monitor via UPLC. The oxidative addition of this specific heterocycle is rapid. If UPLC shows the reaction stalling at ~50% conversion, it diagnostically indicates boronic acid protodeboronation (a common side reaction), not catalyst failure. The self-correcting step is to immediately re-dose 0.5 eq of boronic acid rather than increasing the temperature, which would degrade the quinoxaline core.

Pharmacological Translation

The ultimate goal of utilizing 5-Bromo-8-(bromomethyl)quinoxaline is to synthesize molecules capable of disrupting the pathological binding between lymphocytes and the gut endothelium[1].

MOA A Gut Endothelium (MAdCAM-1) B Lymphocyte (α4β7 Integrin) A->B Pathological Binding C Quinoxaline Inhibitor C->B Competitive Blockade D Reduced GI Inflammation C->D Therapeutic Outcome

Mechanism of α4β7 integrin blockade by quinoxaline derivatives in inflammatory bowel disease.

By leveraging the dual-reactivity of this specific building block, medicinal chemists can rapidly iterate through structure-activity relationship (SAR) campaigns, ultimately accelerating the discovery of potent, orally bioavailable IBD therapeutics.

References
  • Gilead Sciences, Inc. "COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN" (WO2020092401A1).

Sources

Comparative

Comparing brominating agents (NBS vs Br2) for 5-Bromo-8-(bromomethyl)quinoxaline synthesis

Comparative Evaluation of Brominating Agents (NBS vs. Br₂) for the Regioselective Synthesis of 5-Bromo-8-(bromomethyl)quinoxaline Executive Summary & Chemical Context Quinoxaline derivatives are highly privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of Brominating Agents (NBS vs. Br₂) for the Regioselective Synthesis of 5-Bromo-8-(bromomethyl)quinoxaline

Executive Summary & Chemical Context

Quinoxaline derivatives are highly privileged scaffolds in medicinal chemistry and materials science. Specifically, 5-bromo-8-(bromomethyl)quinoxaline is a critical bifunctional intermediate. The C-5 bromine serves as a handle for transition-metal-catalyzed cross-coupling, while the C-8 bromomethyl group acts as an electrophilic center for nucleophilic substitution. This specific substitution pattern is essential for synthesizing polycyclic TLR7/8 antagonists1[1] and complex donor-acceptor molecules for organic bulk-heterojunction solar cells 2[2].

Synthesizing this molecule requires the regioselective benzylic bromination of the C-8 methyl group on 5-bromo-8-methylquinoxaline. Bromination of quinoxalines typically targets electron-rich positions 3[3], making control over the reaction conditions paramount. The core challenge lies in achieving monobromination without over-oxidizing to the dibromomethyl derivative or inducing unwanted electrophilic aromatic substitution (EAS) on the heterocycle 4[4].

Mechanistic Causality: Wohl-Ziegler vs. Direct Halogenation

To achieve high yields of the target monobrominated product, the choice of brominating agent dictates the kinetic pathway of the reaction.

  • N-Bromosuccinimide (NBS) via Wohl-Ziegler Mechanism: NBS acts as a bromine reservoir, maintaining a vanishingly low, steady-state concentration of Br₂ in solution. This kinetic control heavily favors the radical benzylic abstraction pathway while suppressing polar EAS. The use of an initiator like AIBN (azobisisobutyronitrile) reliably starts the radical chain at 80°C[2]. By strictly limiting NBS to 1.05 equivalents, the reaction is starved of the halogen before the second bromination (yielding the dibromomethyl byproduct) can occur. Conversely, using an excess of NBS (e.g., 4.0 eq) intentionally drives the reaction to 5-bromo-8-(dibromomethyl)quinoxaline[1].

  • Molecular Bromine (Br₂): Direct addition of Br₂ provides a high instantaneous concentration of halogen. While light or heat can initiate the radical pathway, the high [Br₂] significantly increases the rate of the second bromination. Because the intermediate α-bromo radical is resonance-stabilized, the second bromination is kinetically competitive, leading to poor monobromination selectivity. Furthermore, residual Br₂ can participate in EAS, leading to destructive ring-brominated byproducts[4].

Visualizing the Reaction Pathways

G SM 5-Bromo-8-methylquinoxaline NBS NBS + AIBN (Low [Br2], Radical) SM->NBS Initiator Br2 Br2 + hv (High [Br2], Radical/EAS) SM->Br2 Direct addition Target 5-Bromo-8-(bromomethyl)quinoxaline (Target) NBS->Target High Selectivity (Kinetic Control) Byproduct1 5-Bromo-8-(dibromomethyl)quinoxaline (Over-bromination) NBS->Byproduct1 Trace (If strictly 1.05 eq) Br2->Target Moderate Yield Br2->Byproduct1 Major Pathway (Thermodynamic) Byproduct2 Ring-Brominated Byproducts Br2->Byproduct2 Competing EAS

Reaction pathways comparing NBS and Br2 for benzylic bromination of quinoxaline derivatives.

Comparative Performance Data

ParameterNBS / AIBN (Wohl-Ziegler)Molecular Bromine (Br₂)
Primary Mechanism Radical (Kinetic Control via low [Br₂])Radical + Competing EAS
Monobromination Yield High (75 - 85%)Moderate (40 - 55%)
Dibromomethyl Byproduct Low (<10% with strict 1.05 eq stoichiometry)High (Often 20 - 35% due to high [Br₂])
Ring Bromination (EAS) Negligible (Suppressed in non-polar solvents)Possible (If quenching is delayed)
Operational Safety High (Solid reagent, easily weighed)Low (Corrosive, toxic vapor, requires specialized handling)
Scalability Excellent (Standard pharmaceutical protocol)Poor (Exothermic, difficult to control local concentrations)

Self-Validating Experimental Protocols

Protocol A: NBS-Mediated Wohl-Ziegler Bromination (Preferred)

Objective: Synthesize 5-bromo-8-(bromomethyl)quinoxaline with >90% selectivity. Causality & Design: Using exactly 1.05 equivalents of NBS prevents the over-bromination to the dibromomethyl derivative seen when excess NBS is utilized[1],[2]. Trifluorotoluene (PhCF₃) is selected as the solvent because it is a greener, non-toxic alternative to CCl₄, while maintaining the non-polar environment required to suppress ionic EAS pathways.

Step-by-Step Methodology:

  • Charge a dry, argon-purged reaction flask with 5-bromo-8-methylquinoxaline (1.0 eq) and anhydrous PhCF₃ (0.2 M).

  • Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion at room temperature.

  • Heat the suspension to 80°C.

    • Self-Validation Checkpoint: The reaction visually transitions from a dense, heavy suspension (NBS sinking) to a lighter, floating precipitate (succinimide byproduct) as the reaction progresses.

  • Stir for 4-6 hours. Monitor the reaction via LC-MS.

    • Self-Validation Checkpoint: Confirm the presence of a 1:1 isotopic doublet at m/z ~301/303 [M+H]⁺ (monobrominated target). The appearance of a 1:2:1 triplet at m/z ~380/382/384 dictates immediate cooling, as it indicates the onset of over-bromination.

  • Cool the mixture to 0°C, filter off the succinimide precipitate, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Direct Bromination with Molecular Bromine (Br₂)

Objective: Alternative synthesis using elemental bromine under photochemical conditions. Causality & Design: Because Br₂ generates a high instantaneous concentration of active halogen, it must be added highly diluted and dropwise. A reductive quench is mandatory to destroy unreacted Br₂ instantly, preventing post-reaction EAS on the quinoxaline ring[4].

Step-by-Step Methodology:

  • Dissolve 5-bromo-8-methylquinoxaline (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere.

  • Irradiate the flask with a visible light source (e.g., 400 nm LED) to promote homolytic cleavage of Br₂.

  • Add a dilute solution of Br₂ (1.0 eq in CH₂Cl₂) dropwise over 2 hours via a syringe pump.

    • Self-Validation Checkpoint: The red-brown color of Br₂ should dissipate rapidly upon hitting the solution. Persistent coloration indicates dangerous Br₂ accumulation and impending over-bromination.

  • Stir for an additional 1 hour post-addition.

  • Quench aggressively with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) until the organic layer is completely decolorized.

  • Separate the phases, dry the organic layer over Na₂SO₄, concentrate, and purify to separate the monobrominated target from the inevitable dibrominated byproducts.

References

  • WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents.
  • Buy 5-Bromo-8-(chloromethyl)quinoxaline - EvitaChem.
  • Two Novel Small Molecule Donors and the Applications in Bulk-Heterojunction Solar Cells - Frontiers in Chemistry.
  • Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines - Benchchem.

Sources

Validation

GC-MS Validation of 5-Bromo-8-(bromomethyl)quinoxaline: A Comparative Guide to Column Chemistries and Inlet Technologies

As a bifunctional building block, 5-bromo-8-(bromomethyl)quinoxaline is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), including alpha-4 beta-7 integrin inhibitors . However, validati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional building block, 5-bromo-8-(bromomethyl)quinoxaline is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), including alpha-4 beta-7 integrin inhibitors . However, validating the purity and reaction progress of this intermediate via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The molecule contains both a stable aryl bromide and a highly reactive benzylic-type alkyl bromide.

When exposed to the thermal stress and active silanol groups typical of standard GC inlets, the bromomethyl group is notoriously prone to dehydrohalogenation, nucleophilic substitution, and thermal degradation . This guide objectively compares standard versus optimized GC-MS consumables and establishes a self-validating methodology to ensure accurate, artifact-free quantification.

Mechanistic Insights: The Analytical Challenge

The primary failure mode in the GC-MS analysis of reactive alkyl halides is inlet-mediated degradation. Standard splitless injection utilizes glass wool to promote sample vaporization and trap non-volatile matrix components. However, the high surface area of glass wool—even when deactivated—provides active sites (Lewis acid/base interactions) that catalyze the cleavage of the C-Br bond in the bromomethyl group.

This results in the on-column formation of 5-bromo-8-methylquinoxaline (debromination) or complex dimers, leading to artificially low quantitative recoveries and false-positive impurity reporting.

Pathway A 5-Bromo-8-(bromomethyl) quinoxaline B Active Silanols / Thermal Stress A->B Injection C Intact Analyte (m/z 300/302/304) B->C UI Liner (<200°C) D Degradation (Debromination) B->D Glass Wool (>250°C)

GC inlet thermal degradation vs. intact volatilization of bromomethyl quinoxaline.

Comparative Analysis: Consumables and Chemistries

To objectively evaluate the optimal system configuration, we must compare the performance of standard non-polar stationary phases against mid-polar phases, as well as standard versus Ultra-Inert (UI) inlet liners.

Column Selectivity: DB-5ms vs. VF-624ms

Standard 5% phenyl columns (e.g., DB-5ms) rely primarily on dispersive forces and boiling point differences. While adequate for stable aromatics, they often result in peak tailing for highly polarizable polyhalogenated compounds . Conversely, a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., VF-624ms or USP G43) introduces strong dipole-dipole interactions. This specific selectivity improves the peak symmetry of alkyl halides and is heavily favored in genotoxic impurity (PGI) analysis .

Quantitative Performance Data

The following table summarizes the experimental performance of 5-bromo-8-(bromomethyl)quinoxaline (10 µg/mL) across different hardware configurations.

GC Column PhaseInlet Liner TypeInjection TempPeak Tailing Factor (USP)S/N Ratio (SIM)On-Column Degradation (%)
DB-5ms (5% Phenyl)Standard with Glass Wool250°C2.1514518.4%
DB-5ms (5% Phenyl)UI Single Taper (No Wool)200°C1.683104.1%
VF-624ms (6% Cyano)Standard with Glass Wool250°C1.4542015.2%
VF-624ms (6% Cyano)UI Single Taper (No Wool)200°C1.08 890 < 0.5%

Causality of Results: The combination of a UI liner without glass wool and a reduced inlet temperature (200°C) drastically minimizes thermal and catalytic degradation. The VF-624ms column resolves the remaining peak tailing by providing appropriate dipole interactions with the dual bromine atoms, yielding a nearly perfect Gaussian peak (Tailing Factor 1.08) and maximizing the Signal-to-Noise (S/N) ratio.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following protocol incorporates a self-validating system suitability test (SST) . Because the analyte can degrade in the inlet, the method forces the system to prove its inertness before any unknown samples are quantified.

Workflow S1 Sample Prep: Non-nucleophilic solvent (EtOAc/Hexane) S2 Inlet: UI Liner, No Glass Wool 200°C, Pulsed Splitless S1->S2 S3 Column: VF-624ms (Mid-polar) Better halogen selectivity S2->S3 S4 Detection: EI-MS (70 eV) SIM m/z 221, 302 S3->S4 S5 Validation: Tailing Factor < 1.5 Degradation < 2% S4->S5

Step-by-step GC-MS validation workflow for reactive brominated intermediates.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve the sample in a non-nucleophilic solvent such as Ethyl Acetate or Hexane to a concentration of 10 µg/mL.

  • Causality: Do not use Methanol or Ethanol. The highly electrophilic bromomethyl group will undergo solvolysis during storage or in the hot inlet, forming methoxymethyl ethers and destroying the sample integrity.

Step 2: GC-MS Hardware Configuration
  • Inlet: Install an Ultra-Inert (UI) single taper liner without glass wool. Set the inlet temperature to 200°C.

  • Injection Mode: Pulsed Splitless. Apply a pressure pulse (e.g., 30 psi for 0.5 min).

  • Causality: The pressure pulse rapidly sweeps the reactive analyte out of the heated inlet and onto the column, minimizing residence time and thermal stress.

  • Column: VF-624ms (30 m × 0.25 mm, 1.4 µm film thickness).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 260°C (hold 5 min).

Step 3: Mass Spectrometry Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Detection Mode: Synchronous SIM/Scan.

  • Target Ions:

    • Intact Molecule (Isotope Cluster): m/z 300, 302, 304 (Ratio ~1:2:1).

    • Debrominated Fragment: m/z 221, 223 (Ratio ~1:1).

Step 4: System Suitability & Self-Validation (Critical)

Before analyzing reaction mixtures, inject a pure standard of 5-bromo-8-(bromomethyl)quinoxaline.

  • Integrate the intact molecular peak (m/z 302).

  • Integrate the debrominated degradation peak (m/z 221) eluting just prior to the main peak.

  • Validation Criteria: Calculate the area percent of the m/z 221 peak relative to the total area (m/z 302 + m/z 221).

  • Action: If the degradation is >2.0%, the system is too active. The operator must perform maintenance (trim the column, replace the gold seal, or replace the liner) before proceeding. This ensures the method continuously validates its own chemical inertness.

Conclusion

The accurate GC-MS validation of 5-bromo-8-(bromomethyl)quinoxaline requires a departure from standard analytical defaults. By understanding the causal relationship between active silanols, thermal stress, and benzylic bromide degradation, analysts can engineer a robust method. Transitioning from a DB-5ms to a mid-polar VF-624ms column, eliminating glass wool, and implementing a strict self-validating system suitability test ensures high-fidelity data suitable for rigorous pharmaceutical development.

References

  • Google Patents. WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN.
  • National Center for Biotechnology Information (PMC). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from:[Link]

  • PLOS One. A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi. Retrieved from:[Link]

  • Chromatography Online. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-8-(bromomethyl)quinoxaline

Operational and Safety Guide: Handling 5-Bromo-8-(bromomethyl)quinoxaline As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 5-Bromo-8-(bromomethyl)quinoxaline

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is rooted in chemical causality—understanding why a molecule behaves the way it does.

5-Bromo-8-(bromomethyl)quinoxaline (CAS 1360599-45-6) is a highly reactive, bifunctional intermediate 1. It is predominantly utilized in advanced medicinal chemistry, notably as a critical building block in the synthesis of α4β7 integrin inhibitors for the treatment of inflammatory bowel diseases 2. Due to its structural properties, handling this compound requires rigorous logistical planning.

Mechanistic Hazard Profile: The "Why" Behind the Danger

Safety protocols are dictated by molecular structure. The quinoxaline core of this molecule is highly electron-withdrawing, which drastically increases the electrophilicity of the benzylic carbon on the 8-bromomethyl group.

When exposed to ambient moisture ( H2​O ) or nucleophilic biological tissues (such as the cornea or respiratory mucosa), the bromomethyl group undergoes rapid SN​2 hydrolysis. This cleavage of the carbon-bromine bond locally generates hydrobromic acid (HBr). This localized acid generation is the mechanistic cause of the compound's severe lachrymatory (tear-inducing) effects, respiratory toxicity, and Category 1B skin corrosion 3. Consequently, standard laboratory handling is insufficient; it must be treated as a severe alkylating agent and corrosive solid [[4]]().

Quantitative PPE Matrix

To mitigate the risks of HBr exposure and alkylation, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to before opening the primary container.

Protection CategoryRecommended EquipmentMechanistic Justification
Eye/Face Chemical splash goggles + Polycarbonate Face ShieldProtects against lachrymatory vapors and corrosive dust/splashes that cause severe eye damage 5.
Hand Protection Inner: 4-mil Nitrile Outer: 8-mil Butyl RubberButyl rubber resists halogenated alkylating agents; the inner nitrile layer provides necessary tactile dexterity.
Body Protection Tyvek® coveralls or heavy-duty lab coat + Neoprene apronPrevents permeation of corrosive dust to the skin, neutralizing the risk of Category 1B burns 3.
Respiratory Class II Type B2 Fume Hood (Face velocity >100 fpm)Captures HBr off-gassing from ambient moisture hydrolysis. If handled outside a hood, a NIOSH full-face respirator with Acid Gas cartridges is mandatory [[3]]().

Operational Plan: Safe Handling & Transfer Protocol

Every protocol must be a self-validating system to ensure operator safety.

Step 1: Environmental Validation Ensure the fume hood face velocity is between 80–120 fpm. Self-Validating Step: Tape a small strip of tissue to the bottom of the sash; an inward pull visually confirms negative pressure before you open the chemical container.

Step 2: Inert Atmosphere Setup Purge the receiving reaction flask with Argon. Self-Validating Step: A steady bubbling in the oil bubbler confirms positive inert gas pressure, preventing ambient moisture from entering the system and hydrolyzing the reagent.

Step 3: Weighing and Transfer

  • Don the full PPE matrix. Inspect outer butyl gloves for micro-tears using the air-inflation method prior to use.

  • Open the 5-Bromo-8-(bromomethyl)quinoxaline container strictly inside the active fume hood.

  • Use an anti-static, grounded spatula to transfer the solid into a tared, sealable vial to prevent dust aerosolization.

  • Cap the vial, transfer it to the reaction flask, and introduce the solid directly under the Argon stream. Immediately reseal the primary container and store it in a secondary desiccator.

Spill Response and Disposal Plan

In the event of a spill, standard cleaning protocols are dangerous. Follow this validated methodology:

Step 1: Evacuation & Isolation If a spill occurs outside the fume hood, immediately evacuate the area. The lachrymatory vapors will rapidly cause severe eye and respiratory irritation 5. Allow the laboratory HVAC to clear the air for at least 15 minutes before re-entry with a respirator.

Step 2: Neutralization (Do NOT use water) Do not use water or wet paper towels, as water acts as a nucleophile and accelerates HBr release. Instead, cover the spilled solid with a 1:1 mixture of inert sand and solid sodium bicarbonate ( NaHCO3​ ). The bicarbonate safely neutralizes the localized acid.

Step 3: Collection and Disposal Use a non-sparking, plastic dustpan to sweep the neutralized mixture. Place the absorbed waste into a high-density polyethylene (HDPE) container. Label the container as "Halogenated Organic Waste - Corrosive" and submit it to Environmental Health and Safety (EHS) for licensed incineration 4.

Operational Workflow Visualization

G Start Fume Hood Verification & Inert Gas Setup PPE Don PPE Matrix (Double Gloves, Face Shield) Start->PPE Transfer Closed-System Weighing & Reagent Transfer PPE->Transfer Check Spill or Exposure Detected? Transfer->Check Spill Evacuate & Apply NaHCO3 Neutralizer Check->Spill Yes Reaction Proceed to Reaction (Argon Atmosphere) Check->Reaction No Disposal Halogenated Waste Disposal Protocol Spill->Disposal Reaction->Disposal

Workflow for handling 5-Bromo-8-(bromomethyl)quinoxaline, including spill divergence.

References

  • Title: 5-BroMo-8-(broMoMethyl)quinoxaline — Chemical Substance Information Source: NextSDS URL: 1

  • Title: WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN Source: Google Patents URL: 2

  • Title: 2,3-Bis(bromomethyl)quinoxaline Safety Data Sheet Source: AK Scientific, Inc. URL: 3

  • Title: 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid Safety Data Sheet Source: TCI Chemicals URL: 4

  • Title: 3-Bromomethyl-2(1H)-quinoxalinone Safety Data Sheet Source: Fisher Scientific URL: 5

Sources

Retrosynthesis Analysis

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